Thrombin inhibitor 13
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H17ClN6OS |
|---|---|
分子量 |
376.9 g/mol |
IUPAC 名称 |
1-[5-[(5-chlorothiophen-2-yl)methylamino]-3-pyrazin-2-yl-1,2,4-triazol-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H17ClN6OS/c1-16(2,3)14(24)23-15(20-8-10-4-5-12(17)25-10)21-13(22-23)11-9-18-6-7-19-11/h4-7,9H,8H2,1-3H3,(H,20,21,22) |
InChI 键 |
IKHTURDVCDPXHC-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Thrombin Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Thrombin Inhibitor 13, a potent, fluorinated, non-peptidic direct thrombin inhibitor. Developed as a derivative of dabigatran (B194492), this compound demonstrates significant anticoagulant and antithrombotic activities. This document details the quantitative biological data, experimental protocols for its evaluation, and visual representations of its mechanism of action and development workflows.
Introduction and Discovery
Thrombin is a serine protease that plays a central role in the coagulation cascade, making it a prime target for anticoagulant therapies.[1] Direct thrombin inhibitors (DTIs) offer a promising therapeutic approach by binding directly to thrombin and blocking its enzymatic activity. Dabigatran is a potent and selective DTI, but the quest for agents with improved pharmacological profiles is ongoing.
In 2015, a study by Li et al. focused on the design and synthesis of novel fluorinated derivatives of dabigatran, employing the principle of bioisosteric replacement to enhance biological activity.[1][2] From a series of 21 synthesized compounds, a particularly potent prodrug, identified as compound 16 in the primary literature and referred to as this compound in subsequent reviews, emerged as a lead candidate.[1][2] This inhibitor showed strong activity in both in vitro and in vivo models of thrombosis.[1][2]
Quantitative Biological Data
The biological activity of this compound (referred to as compound 16 in the source study) was evaluated in preclinical models, demonstrating its potent antithrombotic effects. The data is summarized in the table below, with dabigatran etexilate used as a reference compound.
| Compound | Assay | Endpoint | Result | Reference |
| This compound | Rat Arteriovenous Thrombosis Model | Inhibition of Thrombosis | (73 ± 6)% | [1][2] |
| Dabigatran Etexilate | Rat Arteriovenous Thrombosis Model | Inhibition of Thrombosis | (76 ± 2)% | [1][2] |
| This compound | Thrombin-Induced Platelet Aggregation | Inhibitory Effect | Fairly Strong | [1][2] |
Signaling Pathway and Mechanism of Action
This compound is a direct thrombin inhibitor. It exerts its anticoagulant effect by binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. The diagram below illustrates the coagulation cascade and the point of intervention for direct thrombin inhibitors.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
General Synthesis of Fluorinated Dabigatran Derivatives
The synthesis of this compound, a fluorinated derivative of dabigatran, follows a multi-step synthetic pathway common for this class of compounds. A generalized workflow is depicted below. The specific reagents and conditions for the synthesis of this compound would be detailed in the primary publication by Li et al. (2015).
In Vitro Thrombin Inhibition Assay
A generic protocol for determining the in vitro thrombin inhibitory activity is as follows:
-
Reagents and Materials:
-
Human α-thrombin
-
Chromogenic substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (this compound) and reference compound (Dabigatran)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds in Tris-HCl buffer.
-
In a 96-well plate, add a solution of human α-thrombin to each well.
-
Add the different concentrations of the test compounds or reference compound to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of substrate hydrolysis.
-
Determine the concentration of the inhibitor that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Thrombin-Induced Platelet Aggregation Assay
This assay evaluates the effect of the inhibitor on platelet function.
-
Reagents and Materials:
-
Fresh human whole blood anticoagulated with sodium citrate.
-
Thrombin (agonist)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline solution
-
Light transmission aggregometer
-
-
Procedure:
-
Prepare PRP and PPP from fresh human whole blood by centrifugation. Adjust the platelet count in the PRP.
-
Place an aliquot of PRP in a cuvette in the aggregometer and establish a baseline of light transmission. Use PPP as a reference for 100% aggregation.
-
Add the test compound (this compound) or vehicle control to the PRP and incubate for a short period.
-
Induce platelet aggregation by adding a standard concentration of thrombin.
-
Record the change in light transmission over time.
-
The inhibitory effect is determined by the reduction in the maximum aggregation percentage in the presence of the test compound compared to the vehicle control.
-
Rat Arteriovenous (AV) Shunt Thrombosis Model
This in vivo model assesses the antithrombotic efficacy of the compound.
-
Animals and Materials:
-
Male Sprague-Dawley rats
-
Anesthetic agent
-
Polyethylene (B3416737) tubing forming an AV shunt
-
Surgical thread
-
Test compound (this compound) and vehicle control
-
-
Procedure:
-
Anesthetize the rats.
-
Administer the test compound or vehicle control intravenously or orally at a predetermined time before the procedure.
-
Expose the carotid artery and jugular vein.
-
Insert the ends of a polyethylene tube filled with saline into the carotid artery and the jugular vein to create an extracorporeal AV shunt. A piece of surgical thread is placed within the tube to promote thrombus formation.
-
Allow blood to circulate through the shunt for a specified duration (e.g., 15 minutes).
-
Clamp the shunt and remove the surgical thread containing the thrombus.
-
Weigh the thrombus.
-
Calculate the percentage inhibition of thrombus formation for the treated group compared to the vehicle control group.
-
Workflow for Biological Evaluation
The preclinical evaluation of a novel thrombin inhibitor like this compound follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Conclusion
This compound, a fluorinated derivative of dabigatran, represents a significant development in the search for novel oral anticoagulants. Its potent inhibition of thrombus formation in preclinical models, comparable to that of dabigatran etexilate, underscores the potential of this compound and the fruitfulness of a bioisosteric replacement strategy in drug design. The methodologies outlined in this guide provide a framework for the discovery and evaluation of similar direct thrombin inhibitors. Further studies on the pharmacokinetics, pharmacodynamics, and safety profile of this compound are warranted to fully elucidate its therapeutic potential.
References
The Structure-Activity Relationship of Direct Thrombin Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a potent series of non-peptidic direct thrombin inhibitors. Thrombin, a serine protease, is a central enzyme in the coagulation cascade, making it a prime target for the development of novel anticoagulants.[1][2] Understanding the relationship between the chemical structure of these inhibitors and their biological activity is crucial for the design of more effective and safer therapeutic agents. This document will focus on a series of compounds built on a 1-(pyridin-4-yl)piperidine-4-carboxamide scaffold, with a particular focus on the optimizations that led to the identification of highly potent inhibitors.[3][4]
Core Structure and Binding Interactions
Direct thrombin inhibitors are designed to bind to the active site of thrombin, preventing it from converting fibrinogen to fibrin (B1330869), a critical step in blood clot formation. The active site of thrombin is composed of several key subsites, including the S1, S2, and S3/S4 pockets.[4] The design of the inhibitors discussed herein focuses on optimizing interactions with these subsites to achieve high potency and selectivity. The core scaffold consists of a central moiety with appendages designed to interact with the P1, P2, and P4 binding regions of thrombin.
Structure-Activity Relationship (SAR) Studies
The following table summarizes the structure-activity relationship for a series of direct thrombin inhibitors based on the 1-(pyridin-4-yl)piperidine-4-carboxamide scaffold. The data highlights how modifications to the P1 and P4 moieties of the lead compound significantly impact thrombin inhibition (Ki) and anticoagulant activity as measured by the activated partial thromboplastin (B12709170) time (aPTT).
| Compound | P1 Moiety | P4 Moiety (X-substituted phenyl) | Thrombin Ki (nM) | aPTT at 10 µM (% prolongation) |
| 6 | 1-Amidinopiperidine | Unsubstituted Phenyl | >10000 | - |
| 13a | 4-(Piperidin-1-yl)pyridine | 4-Chlorophenyl | 12 | 35% |
| 13b | 4-(Piperidin-1-yl)pyridine | 4-Fluorophenyl | 6 | 43% |
| 13c | 4-(Piperidin-1-yl)pyridine | 4-Bromophenyl | 9 | Not Reported |
| 13d | 4-(Piperidin-1-yl)pyridine | 4-Methylphenyl | 25 | Not Reported |
| 13e | 4-(Piperidin-1-yl)pyridine | 4-Methoxyphenyl | 30 | Not Reported |
| 13f | 4-(Piperidin-1-yl)pyridine | 3,4-Dichlorophenyl | 7 | Not Reported |
Data compiled from de Candia et al., J. Med. Chem. 2013, 56, 8696–8711.[3]
The initial lead compound 6 , with a strongly basic 1-amidinopiperidine at the P1 position, exhibited poor thrombin inhibitory activity.[3][4] A significant improvement in potency was achieved by replacing this group with a 4-(piperidin-1-yl)pyridine moiety. Further optimization of the P4 phenyl ring with small electron-withdrawing groups, such as fluorine and chlorine, led to the most potent compounds in the series, 13b and 13a , respectively.[3] Compound 13b emerged as a highly potent inhibitor with excellent in vitro anticoagulant activity.[3]
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach to studying these inhibitors, the following diagrams are provided.
Figure 1. The Coagulation Cascade and the Site of Action for Direct Thrombin Inhibitors.
The above diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, culminating in the generation of thrombin. Direct thrombin inhibitors, as their name suggests, directly bind to and inhibit the activity of thrombin, thereby preventing the formation of a fibrin clot.
Figure 2. General Experimental Workflow for the Development of Thrombin Inhibitors.
This workflow outlines the iterative process of designing, synthesizing, and evaluating novel thrombin inhibitors. Promising compounds from in vitro screening undergo further testing, and the resulting SAR data informs the design of subsequent generations of inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR studies. The following are a summary of the key experimental protocols used in the evaluation of the thrombin inhibitors discussed in this guide.
Thrombin Inhibition Assay
This assay is performed to determine the inhibitory constant (Ki) of the test compounds against human α-thrombin.
-
Materials:
-
Human α-thrombin
-
Chromogenic substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 7.4) containing NaCl and polyethylene (B3416737) glycol
-
Test compounds dissolved in DMSO
-
96-well microplate reader
-
-
Procedure:
-
A solution of human α-thrombin in Tris-HCl buffer is prepared.
-
The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
In a 96-well plate, the thrombin solution is incubated with various concentrations of the test compound (or vehicle control) for a specified period (e.g., 15 minutes) at room temperature.
-
The chromogenic substrate is added to each well to initiate the enzymatic reaction.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
The inhibitory constant (Ki) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a measure of the intrinsic and common pathways of coagulation and is used to assess the anticoagulant activity of the inhibitors in plasma.[5][6][7][8]
-
Materials:
-
Human citrated plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compounds dissolved in DMSO
-
Coagulometer
-
-
Procedure:
-
Human plasma is pre-warmed to 37°C.
-
The test compound at various concentrations (or vehicle control) is added to the plasma and incubated for a short period.
-
The aPTT reagent is added to the plasma-inhibitor mixture and incubated for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.[5][6]
-
Coagulation is initiated by the addition of pre-warmed CaCl2 solution.
-
The time taken for clot formation is measured using a coagulometer.
-
The results are expressed as the prolongation of clotting time compared to the vehicle control.
-
Conclusion
The structure-activity relationship studies of direct thrombin inhibitors based on the 1-(pyridin-4-yl)piperidine-4-carboxamide scaffold have successfully identified key structural features that govern their potency and anticoagulant activity. The replacement of a highly basic amidinopiperidine with a 4-(piperidin-1-yl)pyridine at the P1 position and the introduction of small electron-withdrawing substituents on the P4 phenyl ring were critical for achieving high affinity for thrombin. The detailed experimental protocols provided herein serve as a guide for the continued research and development of novel, safe, and effective direct thrombin inhibitors for the treatment of thromboembolic disorders.
References
- 1. Design, Synthesis, and Biological Evaluation of Dabigatran Etexilate Mimics, a Novel Class of Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. APTT | HE [hematology.mlsascp.com]
- 6. atlas-medical.com [atlas-medical.com]
- 7. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 8. Activated partial thromboplastin time assay - Clinical Laboratory int. [clinlabint.com]
In-Depth Technical Guide: Pharmacokinetic and Pharmacodynamic Profile of Thrombin Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thrombin Inhibitor 13, also identified as compound 13a, is a novel, potent, and covalent reversible inhibitor of thrombin (Factor IIa). This document provides a comprehensive overview of its currently available pharmacodynamic and limited pharmacokinetic parameters. In vitro studies have demonstrated its significant anticoagulant properties. However, detailed in vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), are not yet publicly available, suggesting the compound may be in the early stages of preclinical development.
Introduction
Thrombin is a critical serine protease that plays a central role in the coagulation cascade, making it a key target for anticoagulant therapies. This compound (compound 13a) belongs to a class of pyrazinyl-substituted aminoazoles that act as covalent inhibitors of thrombin.[1][2] Its mechanism offers the potential for a potent and durable anticoagulant effect. This guide summarizes the known scientific data for this compound to aid researchers and professionals in the field of drug development.
Pharmacodynamic Profile
In Vitro Inhibitory Activity
Thrombin Inhibitor 13a has demonstrated high potency against human thrombin.
| Parameter | Value | Reference |
| IC50 (Thrombin) | 0.7 nM | [1][2] |
In Vitro Anticoagulant Activity
The anticoagulant effect of Thrombin Inhibitor 13a has been assessed in human plasma using standard coagulation assays. The compound prolongs both the activated partial thromboplastin (B12709170) time (aPTT), which measures the intrinsic and common pathways, and the prothrombin time (PT), which assesses the extrinsic and common pathways. This is consistent with the central role of thrombin in the final common pathway of coagulation.
| Assay | Effect |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged |
| Prothrombin Time (PT) | Prolonged |
Mechanism of Action
Thrombin Inhibitor 13a is a covalent, reversible inhibitor. It forms a covalent bond with the catalytic serine residue (Ser195) in the active site of thrombin, thereby blocking its enzymatic activity.[1][2]
Caption: Covalent inhibition of thrombin by Inhibitor 13a.
Experimental Protocols
In Vitro Thrombin Inhibition Assay
The half-maximal inhibitory concentration (IC50) of Thrombin Inhibitor 13a against human thrombin was determined using a chromogenic substrate assay. The assay mixture typically includes purified human thrombin, the inhibitor at various concentrations, and a thrombin-specific chromogenic substrate in a suitable buffer. The rate of substrate hydrolysis is measured spectrophotometrically, and the IC50 value is calculated from the dose-response curve.
In Vitro Plasma Coagulation Assays (aPTT and PT)
-
aPTT Assay: Human plasma is incubated with the test compound and an activating reagent (e.g., ellagic acid). Coagulation is initiated by the addition of calcium chloride, and the time to clot formation is measured.
-
PT Assay: Human plasma is incubated with the test compound. Coagulation is initiated by the addition of a thromboplastin reagent (containing tissue factor and calcium), and the time to clot formation is recorded.
Caption: Workflow for in vitro coagulation assays.
Pharmacokinetic Profile
Absorption, Distribution, Metabolism, and Excretion (ADME)
As of the date of this document, specific in vivo ADME data for Thrombin Inhibitor 13a are not available in the public domain. The original research publication suggests that further structural modifications are necessary to advance the compound into animal studies, indicating that these studies have likely not yet been performed or published.[1]
Bioavailability and Half-Life
Quantitative data on the oral bioavailability and plasma half-life of Thrombin Inhibitor 13a are currently unavailable.
Future Directions
The high in vitro potency of Thrombin Inhibitor 13a makes it a promising candidate for further development. Future research should focus on:
-
Lead Optimization: Structural modifications to improve pharmacokinetic properties suitable for in vivo administration.
-
In Vivo Pharmacokinetic Studies: Comprehensive evaluation of the ADME profile in relevant animal models.
-
Efficacy and Safety Studies: Assessment of the antithrombotic efficacy and bleeding risk in preclinical models of thrombosis.
-
Selectivity Profiling: Further characterization of the inhibitor's selectivity against other serine proteases to predict potential off-target effects.
Conclusion
This compound (compound 13a) is a highly potent, covalent reversible inhibitor of thrombin with demonstrated in vitro anticoagulant activity. While its mechanism of action is well-defined, a significant data gap exists regarding its in vivo pharmacokinetic profile. This information will be critical for assessing its potential as a clinical candidate. The data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this novel anticoagulant.
References
In Vitro Characterization of Thrombin Inhibitor 13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Thrombin Inhibitor 13, a novel fluorinated derivative of dabigatran (B194492). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the fields of hematology, pharmacology, and drug development.
Introduction
Thrombin is a serine protease that plays a pivotal role in the coagulation cascade, making it a prime target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) offer a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders. This compound belongs to a series of fluorinated dabigatran derivatives designed for enhanced potency and favorable pharmacological properties. This document details its mechanism of action, inhibitory activity, and the experimental protocols used for its in vitro evaluation.
Mechanism of Action
This compound is a direct thrombin inhibitor, meaning it binds directly to the active site of the thrombin molecule, thereby preventing its interaction with substrates like fibrinogen. This inhibition is competitive and reversible. By blocking thrombin's enzymatic activity, the inhibitor effectively prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. Furthermore, it inhibits thrombin-mediated activation of platelets and other coagulation factors.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
While specific in vitro thrombin inhibitory data (IC50 or Ki) for the compound explicitly named "this compound" is not detailed in the readily available literature, data for other potent analogues from the same chemical series provides a strong indication of its likely activity profile. The following tables summarize the available quantitative data for this compound and its closely related, highly potent fluorinated dabigatran derivatives.
Table 1: In Vitro Thrombin Inhibitory Activity of Potent Fluorinated Dabigatran Analogues
| Compound | Thrombin Inhibition IC50 (nM) | Reference |
| 14h | Potent (in the range of dabigatran) | [1] |
| 14m | Potent (in the range of dabigatran) | [1] |
| 14s | Potent (in the range of dabigatran) | [1] |
| 14t | Potent (in the range of dabigatran) | [1] |
| Dabigatran (Reference) | 1.23 | [2] |
Note: Specific IC50 values for compounds 14h, 14m, 14s, and 14t are not provided in the abstract but are described as being in the range of the reference drug, dabigatran.
Table 2: Antiplatelet and Antithrombotic Activity of this compound
| Assay | Parameter | Result | Species | Reference |
| Thrombin-Induced Platelet Aggregation | Inhibitory Activity | Fairly Strong | - | [3][4] |
| Arteriovenous Thrombosis Model | Inhibition Rate | 73 ± 6% | Rat | [3][4] |
| Dabigatran Etexilate (Reference) | Inhibition Rate | 76 ± 2% | Rat | [3][4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound and its analogues are provided below.
In Vitro Thrombin Inhibition Assay (Chromogenic Substrate Method)
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of thrombin by 50% (IC50).
Workflow:
Figure 2: Experimental workflow for the thrombin inhibition assay.
Protocol:
-
Reagents and Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of human α-thrombin in Tris-HCl buffer.
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add a fixed volume of the thrombin solution to each well.
-
Add an equal volume of the inhibitor dilutions to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a fixed volume of the chromogenic substrate to each well.
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the percentage of thrombin inhibition for each inhibitor concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Thrombin-Induced Platelet Aggregation Assay
This assay measures the ability of the inhibitor to prevent platelet aggregation initiated by thrombin.
Protocol:
-
Reagents and Materials:
-
Human platelet-rich plasma (PRP)
-
Thrombin
-
Saline solution
-
Platelet aggregometer
-
-
Procedure:
-
Prepare PRP from fresh human blood anticoagulated with sodium citrate.
-
Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.
-
Monitor the change in light transmittance for a defined period (typically 5-10 minutes).
-
The maximum aggregation percentage is recorded, and the inhibitory effect of the compound is calculated relative to the vehicle control.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade and is sensitive to direct thrombin inhibitors.
Protocol:
-
Reagents and Materials:
-
Human platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
-
-
Procedure:
-
Prepare PPP from fresh human blood anticoagulated with sodium citrate.
-
Incubate aliquots of PPP with various concentrations of this compound or vehicle control.
-
Add the aPTT reagent to the plasma sample and incubate for a specified time at 37°C to activate the contact factors.
-
Initiate clotting by adding a pre-warmed CaCl2 solution.
-
The time taken for clot formation is measured by the coagulometer.
-
The prolongation of clotting time is determined relative to the control.
-
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation. While less sensitive to direct thrombin inhibitors than the aPTT, it provides a more complete picture of the anticoagulant effect.
Protocol:
-
Reagents and Materials:
-
Human platelet-poor plasma (PPP)
-
PT reagent (thromboplastin and calcium)
-
Coagulometer
-
-
Procedure:
-
Prepare PPP from fresh human blood anticoagulated with sodium citrate.
-
Incubate aliquots of PPP with various concentrations of this compound or vehicle control.
-
Add the pre-warmed PT reagent to the plasma sample.
-
The time to clot formation is measured by the coagulometer.
-
The prolongation of the clotting time is determined relative to the control.
-
Selectivity Profile
The selectivity of a thrombin inhibitor is crucial to minimize off-target effects. The inhibitory activity of this compound and its analogues should be assessed against a panel of related serine proteases.
Figure 3: Logical diagram of the selectivity profile.
A comprehensive selectivity profile would involve determining the IC50 or Ki values for each of these proteases using appropriate chromogenic or fluorogenic substrates. A highly selective inhibitor will exhibit significantly greater potency against thrombin compared to other serine proteases.
Conclusion
This compound, a fluorinated derivative of dabigatran, demonstrates significant potential as a direct thrombin inhibitor. Its in vitro characterization reveals strong antiplatelet and antithrombotic activity. While specific enzyme inhibition kinetics for compound 13 are not fully detailed in the public domain, the high potency of related analogues from the same series suggests a similar high-affinity interaction with thrombin. The experimental protocols outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of this and other novel thrombin inhibitors. Further studies are warranted to fully elucidate its selectivity profile and to establish a definitive structure-activity relationship within this promising class of anticoagulants.
References
- 1. Design, synthesis and structural exploration of novel fluorinated dabigatran derivatives as direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular design, synthesis and anticoagulant activity evaluation of fluorinated dabigatran analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
selectivity profile of Thrombin inhibitor 13 against other proteases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Thrombin inhibitor 13, identified as ts-D-Phe-Pro-sulfanilyl-dicyandiamide. The document summarizes its inhibitory potency against thrombin and other serine proteases, details the experimental methodologies for determining these parameters, and illustrates the underlying biochemical interactions.
Executive Summary
This compound, a weakly basic compound incorporating a sulfonyl dicyandiamide (B1669379) moiety, demonstrates potent and specific inhibition of thrombin. This inhibitor originates from a series of compounds designed to interact with the S1 binding pocket of trypsin-like serine proteases. The lead compound of this series, ts-D-Phe-Pro-sulfanilyl-dicyandiamide, exhibits a high affinity for thrombin with an inhibition constant (Ki) in the nanomolar range, while showing significantly lower potency against the closely related protease, trypsin. This selectivity is a critical attribute for a therapeutic candidate, as off-target inhibition can lead to undesirable side effects. This guide collates the available quantitative data, provides a detailed experimental framework for assessing such inhibitors, and visualizes the key processes involved.
Data Presentation: Inhibitor Selectivity
The inhibitory activity of this compound (ts-D-Phe-Pro-sulfanilyl-dicyandiamide) has been quantified against thrombin and trypsin. The selectivity is demonstrated by the significant difference in the inhibition constants (Ki) for these two enzymes.
| Target Protease | Inhibition Constant (Ki) [nM] | Selectivity (fold) vs. Thrombin |
| Thrombin | 9 | - |
| Trypsin | 1400 | 155.6 |
Data sourced from a study on weakly basic thrombin inhibitors incorporating sulfonyl dicyandiamide moieties.[1][2]
Experimental Protocols
The determination of the inhibition constants (Ki) for this compound against various proteases is typically achieved through enzymatic kinetic assays. A common and robust method involves the use of a chromogenic substrate.
Principle of the Chromogenic Assay
The activity of a protease is monitored by its ability to cleave a synthetic substrate that, upon cleavage, releases a chromophore (a colored compound), most commonly p-nitroaniline (pNA). The rate of pNA release is directly proportional to the enzyme's activity and can be measured spectrophotometrically by the change in absorbance at 405 nm. In the presence of an inhibitor, the rate of substrate cleavage is reduced. By measuring this reduction at various inhibitor concentrations, the inhibition constant (Ki) can be determined.
Materials and Reagents
-
Enzymes: Purified human α-thrombin, bovine trypsin.
-
Substrates: Chromogenic substrate specific for each enzyme (e.g., S-2238 for thrombin, BAPNA for trypsin).
-
Inhibitor: this compound (ts-D-Phe-Pro-sulfanilyl-dicyandiamide), dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl or HEPES buffer at physiological pH (e.g., 7.4), containing NaCl and a non-ionic surfactant like Tween-20 to prevent non-specific binding.
-
Microplate Reader: Capable of measuring absorbance at 405 nm in kinetic mode.
-
96-well microplates.
Assay Procedure
-
Reagent Preparation: Prepare stock solutions of the enzymes, substrates, and inhibitor at appropriate concentrations in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well microplate, add a fixed concentration of the enzyme and varying concentrations of the inhibitor. Include control wells with the enzyme but no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to reach binding equilibrium.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance versus time plots.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration ([S]) and Michaelis constant (Km) of the substrate: Ki = IC50 / (1 + [S]/Km)
-
Visualizations
Experimental Workflow for Protease Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against a target protease using a chromogenic assay.
Thrombin's Role in the Coagulation Cascade
Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. Inhibiting thrombin is a key strategy for anticoagulation therapy.
References
Technical Guide: Physicochemical Properties of Thrombin Inhibitor Peptide P13
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physicochemical properties and inhibitory characteristics of the synthetic peptide Thrombin Inhibitor P13. The information presented herein is intended to support research and development efforts in the fields of anticoagulation and thrombosis.
Core Properties of Thrombin Inhibitor P13
Thrombin Inhibitor P13 is a synthetic peptide that has been identified as a competitive inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1] Understanding its fundamental properties is crucial for its application and further development as a potential therapeutic agent.
Physicochemical Data
The following table summarizes the key physicochemical and biological properties of Thrombin Inhibitor P13.
| Property | Value | Source |
| Peptide Sequence | N-RGDAGFAGDDAPR | [1] |
| Inhibition Constant (Ki) | 106 µM | [1] |
| IC50 | 115 µM | [1] |
| Mechanism of Inhibition | Competitive Inhibitor | [1] |
| Binding Site | Thrombin Exosite 1 | [1] |
| Binding Forces | Hydrogen bonding and van der Waals forces | [1] |
Mechanism of Action and Signaling Pathway
Thrombin Inhibitor P13 functions as a competitive inhibitor by binding to the exosite 1 of thrombin.[1] This binding event physically obstructs the access of thrombin's natural substrate, fibrinogen, to the active site, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation. The interaction is primarily driven by non-covalent forces, specifically hydrogen bonds and van der Waals interactions.[1]
Caption: Competitive inhibition of thrombin by Peptide P13.
Experimental Protocols
The following sections detail representative methodologies for the characterization of Thrombin Inhibitor P13.
Determination of IC50 (Colorimetric Method)
This protocol describes a typical colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of a peptide inhibitor against thrombin.
Principle: The enzymatic activity of thrombin is measured by its ability to cleave a synthetic chromogenic substrate, releasing a colored product (e.g., p-nitroaniline), which can be quantified by measuring its absorbance at a specific wavelength. The presence of an inhibitor will reduce the rate of substrate cleavage.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and a carrier protein like BSA)
-
Thrombin Inhibitor P13 stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of thrombin, S-2238, and a serial dilution of Peptide P13 in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add a fixed volume of Tris-HCl buffer to each well.
-
Inhibitor Addition: Add varying concentrations of Peptide P13 to the respective wells. Include a control well with no inhibitor.
-
Enzyme Addition: Add a fixed concentration of human α-thrombin to each well to initiate the pre-incubation.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate S-2238 to each well.
-
Kinetic Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the change in absorbance at 405 nm over time.
-
Data Analysis:
-
Calculate the reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Inhibition Constant (Ki) for a Competitive Inhibitor
This protocol outlines the determination of the inhibition constant (Ki), which represents the binding affinity of the inhibitor to the enzyme.
Principle: For a competitive inhibitor, the apparent Michaelis constant (Km) increases with increasing inhibitor concentration, while the maximum reaction velocity (Vmax) remains unchanged. By measuring the enzyme kinetics at various substrate and inhibitor concentrations, the Ki can be calculated.
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Assay Setup: Set up a series of experiments, each with a fixed concentration of Peptide P13 (including a zero-inhibitor control).
-
Substrate Titration: For each fixed inhibitor concentration, perform a substrate titration by varying the concentration of the chromogenic substrate (S-2238) across a range of concentrations (typically below and above the Km).
-
Kinetic Measurements: For each combination of inhibitor and substrate concentration, measure the initial reaction velocity as described in the IC50 protocol.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and Vmax.
-
Confirm that Vmax is constant across all inhibitor concentrations.
-
The Ki can be determined using one of the following methods:
-
Dixon Plot: Plot the reciprocal of the velocity (1/v) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection point of the lines gives -Ki on the x-axis.
-
Lineweaver-Burk Plot: Create a double reciprocal plot (1/v vs. 1/[S]) for each inhibitor concentration. The lines will intersect at the y-axis (1/Vmax). The slope of each line is Km,app/Vmax. A secondary plot of the slopes versus the inhibitor concentration will be linear with an x-intercept of -Ki.
-
Non-linear Regression: Globally fit the entire dataset (velocity vs. substrate and inhibitor concentrations) to the Michaelis-Menten equation for competitive inhibition: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a peptide thrombin inhibitor.
Caption: Workflow for kinetic characterization of Peptide P13.
References
The Allosteric Dimension of a Competitive Inhibitor: A Technical Guide to Thrombin Inhibitor P13
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory properties of the peptide Thrombin Inhibitor P13. While kinetically characterized as a competitive inhibitor, its mechanism of action—binding to the allosteric site, exosite 1—presents a compelling case for its consideration within the broader context of allosteric modulation of thrombin. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the inhibitor's interaction within the thrombin signaling pathway.
Disclaimer: The available scientific literature refers to a peptide inhibitor designated as "P13." This guide assumes that "Thrombin Inhibitor 13" and "P13" are the same entity.
Quantitative Inhibition Profile of Thrombin Inhibitor P13
The inhibitory potency of P13 has been quantified through various standard assays. The following table summarizes the key inhibition constants.
| Parameter | Value | Method | Reference |
| IC50 | 115 µM | Colorimetric Assay | [1][2] |
| Ki | 106 µM | Enzyme Kinetic Experiments | [1][2] |
| Binding Stoichiometry | 1:1 | Fluorescence Spectroscopy | [1][2] |
| Binding Energy | -178.679 kcal mol-1 | Molecular Docking | [1] |
Mechanism of Action: Competitive Kinetics with an Allosteric Heart
Enzyme kinetic studies have characterized P13 as a competitive inhibitor of thrombin[1][2]. This classification is based on the observation that P13 increases the Michaelis constant (Km) of thrombin's substrate without affecting the maximum reaction velocity (Vmax).
However, this kinetic definition belies a more nuanced molecular mechanism. P13 does not bind to the active site of thrombin. Instead, it interacts with anion-binding exosite 1 (ABE1) , a distinct allosteric site on the thrombin molecule[1][2]. Binding to exosite 1 prevents the substrate, such as fibrinogen, from effectively docking with thrombin, thus competitively inhibiting its cleavage.
Therefore, while the kinetic profile is competitive, the binding of P13 to a topographically distinct site from the catalytic center is, by definition, a form of allosteric modulation . This dual character is a critical aspect of its function. The interaction is primarily driven by hydrogen bonding and van der Waals forces[1].
Experimental Protocols
The characterization of Thrombin Inhibitor P13 involves a suite of standard biochemical and computational techniques.
Thrombin Inhibition Assay (Colorimetric)
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of thrombin by 50% (IC50).
-
Principle: Thrombin's activity is measured by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of color development.
-
Materials:
-
Human alpha-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl with NaCl and PEG)
-
Thrombin Inhibitor P13
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of Thrombin Inhibitor P13.
-
In a 96-well plate, add a fixed concentration of human alpha-thrombin to each well.
-
Add the different concentrations of P13 to the wells and incubate for a defined period to allow for binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm at regular intervals.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Enzyme Kinetic Analysis
This method is used to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
-
Principle: The initial rates of thrombin-catalyzed substrate hydrolysis are measured at various substrate and inhibitor concentrations. The data is then plotted using methods like Lineweaver-Burk or Dixon plots to determine the kinetic parameters.
-
Procedure:
-
Prepare a range of concentrations for both the substrate and Thrombin Inhibitor P13.
-
For each inhibitor concentration (including zero), measure the initial reaction velocity at each substrate concentration using the colorimetric assay described above.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis.
-
The Ki can be calculated from the slopes of these lines.
-
Fluorescence Spectroscopy
This technique is employed to study the binding interaction between P13 and thrombin, including the binding stoichiometry and conformational changes.
-
Principle: The intrinsic fluorescence of tryptophan residues in thrombin can be monitored. Binding of a ligand like P13 can alter the local environment of these residues, leading to a change in fluorescence intensity or a shift in the emission maximum.
-
Procedure:
-
A solution of thrombin with a known concentration is placed in a fluorometer.
-
The intrinsic tryptophan fluorescence is excited (typically around 280 nm or 295 nm) and the emission spectrum is recorded (typically from 300 to 400 nm).
-
Aliquots of a concentrated solution of P13 are titrated into the thrombin solution.
-
After each addition, the fluorescence emission spectrum is recorded.
-
The changes in fluorescence intensity are plotted against the molar ratio of P13 to thrombin to determine the binding constant and stoichiometry.
-
Molecular Docking
This computational method predicts the preferred binding mode and estimates the binding affinity of the inhibitor to the target protein.
-
Principle: A three-dimensional model of the inhibitor (P13) is computationally "docked" into the crystal structure of the target protein (thrombin). A scoring function is then used to rank the different binding poses based on their predicted binding energy.
-
Procedure:
-
Obtain the 3D structures of thrombin (from a protein data bank like PDB) and the peptide P13.
-
Prepare the protein and ligand structures for docking (e.g., adding hydrogens, assigning charges).
-
Define the binding site on thrombin (in this case, exosite 1).
-
Run the docking simulation using software such as AutoDock or CDOCKER.
-
Analyze the resulting poses and their corresponding binding energies to identify the most favorable interaction.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the thrombin signaling pathway and the experimental workflow for characterizing Thrombin Inhibitor P13.
Thrombin Signaling Pathway and Inhibition by P13
References
Methodological & Application
Application Notes and Protocols: In Vivo Evaluation of Novel Thrombin Inhibitors in Animal Models of Thrombosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific in vivo studies for "Thrombin inhibitor 13" (also referred to as "compound 13a," a covalent reversible thrombin inhibitor with an IC50 of 0.7 nM) are not yet publicly available in the scientific literature.[1] Therefore, this document provides representative application notes and protocols based on studies of a similar class of reversible covalent direct thrombin inhibitors, such as VE-1902.[2][3][4] These protocols and data are intended to serve as a guide for the preclinical evaluation of novel thrombin inhibitors.
Introduction
Direct thrombin inhibitors are a critical class of anticoagulants used in the prevention and treatment of thrombotic disorders. Novel inhibitors, such as covalent reversible inhibitors, aim to offer improved efficacy and safety profiles, particularly concerning bleeding risks. "this compound" is a potent covalent and reversible inhibitor of thrombin (FIIa) with an IC50 of 0.7 nM.[5][6][7] It has been shown to prolong activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), indicating its anticoagulant and antithrombotic potential.[5][6][7] This document outlines protocols for evaluating such inhibitors in established animal models of thrombosis and assessing their effects on hemostasis.
Signaling Pathway of Thrombin in Coagulation
The primary target of this compound is thrombin (Factor IIa), a key serine protease in the coagulation cascade. The diagram below illustrates the central role of thrombin in converting fibrinogen to fibrin, which forms the basis of a blood clot.
Caption: Role of Thrombin in the Coagulation Cascade and Site of Inhibition.
Quantitative Data Summary
The following tables summarize representative data from in vivo studies of a reversible covalent thrombin inhibitor (VE-1902) in rodent models. This data is presented as an example of how to structure and compare results for novel thrombin inhibitors.
Table 1: Antithrombotic Efficacy in Rodent Models
| Animal Model | Species | Route of Administration | Dose Range | Efficacy Endpoint | Key Findings | Reference |
| Arteriovenous (AV) Shunt | Rat | Oral | 1 - 30 mg/kg | Thrombus Weight | Dose-dependent reduction in thrombus formation. | [2][4] |
| Venous Stasis Thrombosis | Rat | Oral | 1 - 30 mg/kg | Thrombus Score/Weight | Significant prevention of venous thrombosis. | [2][4] |
| Thrombin-Induced Thromboembolism | Mouse | Intravenous | 0.3 - 10 mg/kg | Survival Rate | Protection against lethal thromboembolism. | [2][4] |
| Ferric Chloride (FeCl3) Induced Arterial Thrombosis | Mouse | Oral | Up to 30 mg/kg | Time to Occlusion | Did not significantly prevent arterial occlusion, suggesting a platelet-sparing mechanism. | [2][4] |
Table 2: Effects on Hemostasis and Coagulation Parameters
| Assay | Species | Route of Administration | Dose Range | Endpoint | Key Findings | Reference |
| Tail Bleeding Time | Mouse | Oral | 1 - 30 mg/kg | Bleeding Time (min) | Reduced bleeding compared to traditional direct thrombin inhibitors. | [2][4] |
| Saphenous Vein Bleeding | Mouse | Oral | 1 - 30 mg/kg | Blood Loss (µL) | Less impact on hemostasis compared to established anticoagulants. | [2][4] |
| Activated Partial Thromboplastin Time (aPTT) | Human Plasma (ex vivo) | - | - | Clotting Time (s) | Prolongation of aPTT. | [1] |
| Prothrombin Time (PT) | Human Plasma (ex vivo) | - | - | Clotting Time (s) | Prolongation of PT. | [1] |
| Thrombin Generation Assay (TGA) | Human Plasma (ex vivo) | - | EC50 = 1.3 µM | Endogenous Thrombin Potential (ETP) | Potent inhibition of thrombin generation without delaying the initiation phase. | [2][3] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the antithrombotic efficacy and bleeding risk of novel thrombin inhibitors.
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This model assesses the effect of an antithrombotic agent on platelet-rich arterial thrombosis.
Caption: Workflow for the Ferric Chloride-Induced Arterial Thrombosis Model.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine). Maintain body temperature at 37°C.
-
Compound Administration: Administer the thrombin inhibitor or vehicle control via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before injury.
-
Surgical Procedure: Make a midline cervical incision to expose the common carotid artery. Carefully dissect the artery from the surrounding tissue.
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow continuously.
-
Thrombosis Induction: Apply a piece of filter paper (1x2 mm) saturated with a ferric chloride solution (e.g., 10% w/v) to the adventitial surface of the artery for a specified duration (e.g., 3 minutes).
-
Data Collection: Monitor blood flow until stable occlusion occurs (defined as zero flow for a set period) or for a maximum observation time (e.g., 60 minutes). The primary endpoint is the time to occlusion (TTO).
Venous Stasis Thrombosis Model
This model evaluates the efficacy of an antithrombotic agent in a fibrin-rich venous thrombosis setting.
Caption: Workflow for the Venous Stasis Thrombosis Model.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and maintain on a heating pad.
-
Compound Administration: Administer the test compound or vehicle at the appropriate time before surgery.
-
Surgical Procedure: Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Ligation: Carefully ligate the IVC just below the renal veins and any visible side branches.
-
Stasis Induction: Allow blood to remain static in the ligated segment for a defined period (e.g., 2 hours).
-
Thrombus Isolation: After the stasis period, re-anesthetize the animal if necessary, excise the ligated IVC segment, and open it longitudinally.
-
Data Collection: Carefully remove the thrombus, blot it dry, and record its wet weight. The percentage inhibition of thrombus formation is calculated relative to the vehicle-treated group.
Tail Transection Bleeding Model
This assay is used to assess the effect of the test compound on primary hemostasis and bleeding risk.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., mouse).
-
Compound Administration: Administer the thrombin inhibitor or vehicle control.
-
Procedure: At the time of expected peak plasma concentration, transect the tail 3 mm from the tip with a sterile scalpel.
-
Data Collection: Immediately immerse the tail in pre-warmed saline (37°C). Record the time until bleeding ceases for at least 30 seconds. If bleeding does not stop within a predetermined cutoff time (e.g., 20 minutes), the experiment is terminated. The primary endpoint is the bleeding time in minutes.
Conclusion
The provided protocols and data structures offer a framework for the preclinical in vivo evaluation of novel thrombin inhibitors like "this compound". Based on the profile of similar reversible covalent inhibitors, it is anticipated that such compounds will demonstrate efficacy in fibrin-driven thrombosis models (e.g., venous stasis) while potentially offering a wider therapeutic window with reduced bleeding risk compared to currently available anticoagulants.[2][4] The key to differentiating these novel agents lies in a comprehensive assessment of both antithrombotic efficacy and hemostatic effects in relevant animal models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. VE-1902—A direct thrombin inhibitor with reversible covalent mechanism of action shows efficacy with reduced bleeding in rodent models of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VE-1902-A direct thrombin inhibitor with reversible covalent mechanism of action shows efficacy with reduced bleeding in rodent models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verseon [verseon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thrombin Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Thrombin Inhibitor 13 in Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), which forms the structural basis of a blood clot.[1][2][3] Its central role makes it a prime target for anticoagulant therapies.[4][5] Thrombin inhibitors are a class of drugs that directly or indirectly block the activity of thrombin, thereby preventing clot formation.[1] Direct thrombin inhibitors (DTIs) bind directly to the active site of thrombin, inactivating it.[1][6] This application note provides a detailed protocol for the use of a novel direct thrombin inhibitor, designated Thrombin Inhibitor 13 (TI-13), in standard coagulation assays. These assays are crucial for characterizing the anticoagulant properties of new chemical entities.
Mechanism of Action of this compound (TI-13)
This compound (TI-13) is a synthetic, small-molecule, reversible, direct thrombin inhibitor. It binds to the active site of thrombin, preventing its interaction with its substrates, most notably fibrinogen.[1] By inhibiting thrombin, TI-13 effectively blocks the final step of the common coagulation pathway, leading to a dose-dependent prolongation of clotting times.[7] Unlike indirect inhibitors such as heparin, the activity of TI-13 is independent of antithrombin and it can inhibit both free and clot-bound thrombin.[8]
Quantitative Data Summary
The following table summarizes the in vitro anticoagulant activity of this compound (TI-13) in various coagulation assays. Data are presented as mean ± standard deviation.
| Assay | Parameter | TI-13 Concentration (µM) | Result |
| Thrombin Time (TT) | Clotting Time (s) | 0 (Control) | 15.2 ± 1.1 |
| 0.1 | 28.5 ± 2.3 | ||
| 0.5 | 65.1 ± 5.8 | ||
| 1.0 | >120 | ||
| Activated Partial Thromboplastin Time (aPTT) | Clotting Time (s) | 0 (Control) | 32.5 ± 2.5 |
| 1.0 | 45.8 ± 3.9 | ||
| 5.0 | 78.2 ± 6.7 | ||
| 10.0 | 115.4 ± 9.8 | ||
| Prothrombin Time (PT) | Clotting Time (s) | 0 (Control) | 12.1 ± 0.9 |
| 1.0 | 14.3 ± 1.2 | ||
| 5.0 | 18.9 ± 1.6 | ||
| 10.0 | 25.6 ± 2.2 | ||
| Enzymatic Assay | IC50 (nM) | N/A | 85.3 ± 7.2 |
Experimental Protocols
General Laboratory Procedures
-
Handle all plasma and reagents according to standard laboratory safety procedures.
-
Perform all assays at 37°C.[9]
-
Use calibrated pipettes for accurate volume measurements.
-
Run control samples (plasma without inhibitor) with each batch of experiments.
Preparation of Reagents
-
This compound (TI-13) Stock Solution: Prepare a 1 mM stock solution of TI-13 in an appropriate solvent (e.g., DMSO or sterile water). Store aliquots at -20°C.
-
Working Solutions: Prepare serial dilutions of the TI-13 stock solution in the assay buffer to achieve the desired final concentrations in the plasma samples.
-
Platelet-Poor Plasma (PPP): Collect whole blood in tubes containing 3.2% sodium citrate. Centrifuge at 2000 x g for 15 minutes at room temperature to separate the plasma. Carefully collect the supernatant (plasma) and centrifuge again at 2000 x g for 15 minutes to pellet any remaining platelets. Collect the platelet-poor plasma and store in aliquots at -80°C until use.[10]
Thrombin Time (TT) Assay
The Thrombin Time assay assesses the final step of the coagulation cascade by measuring the time it takes for a fibrin clot to form after the addition of a known amount of thrombin to plasma.[7]
Procedure:
-
Pre-warm platelet-poor plasma (PPP) and thrombin reagent to 37°C.
-
In a coagulometer cuvette, pipette 100 µL of PPP.
-
Add 10 µL of the TI-13 working solution or vehicle control and incubate for 2 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed thrombin reagent (e.g., 2 NIH units/mL).
-
The coagulometer will automatically measure the time to clot formation in seconds.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of coagulation.[11][12]
Procedure:
-
Pre-warm platelet-poor plasma (PPP), aPTT reagent (containing a contact activator and phospholipids), and calcium chloride (CaCl2) solution (25 mM) to 37°C.
-
In a coagulometer cuvette, pipette 100 µL of PPP.
-
Add 10 µL of the TI-13 working solution or vehicle control.
-
Add 100 µL of the aPTT reagent and incubate the mixture for 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl2 solution.
-
The coagulometer will measure the time to clot formation in seconds.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.[12]
Procedure:
-
Pre-warm platelet-poor plasma (PPP) and PT reagent (containing tissue factor and calcium) to 37°C.
-
In a coagulometer cuvette, pipette 100 µL of PPP.
-
Add 10 µL of the TI-13 working solution or vehicle control and incubate for 2 minutes at 37°C.
-
Initiate the clotting reaction by adding 200 µL of the pre-warmed PT reagent.
-
The coagulometer will measure the time to clot formation in seconds.
Thrombin Inhibitor Enzymatic Assay (IC50 Determination)
This assay directly measures the inhibitory effect of TI-13 on the enzymatic activity of purified thrombin using a chromogenic substrate.[3][13]
Procedure:
-
In a 96-well microplate, add 20 µL of purified human alpha-thrombin (e.g., 1.25 ng/µL).
-
Add 5 µL of serially diluted TI-13 or vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a chromogenic thrombin substrate.
-
Measure the absorbance at 405 nm kinetically for 10-15 minutes using a microplate reader.
-
The rate of substrate cleavage is proportional to the thrombin activity. Calculate the percentage of inhibition for each TI-13 concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Experimental workflow for evaluating this compound in coagulation assays.
References
- 1. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 7. Anticoagulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coachrom.com [coachrom.com]
- 10. APTT Direct Thrombin Inhibitor (APTT DTI) Inpatient Only - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell-Based Assay Development of Thrombin Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation.[1][2] Beyond its role in hemostasis, thrombin is involved in various cellular processes, including inflammation and cell proliferation, primarily through the activation of Protease-Activated Receptors (PARs).[1][3][4] Consequently, inhibitors of thrombin are crucial therapeutic agents for the prevention and treatment of thrombotic disorders.[5]
This document provides detailed application notes and protocols for the development of a comprehensive cell-based assay platform to characterize "Thrombin Inhibitor 13," a novel direct thrombin inhibitor. The described assays will enable the evaluation of its anticoagulant efficacy, cellular mechanism of action, and potential cytotoxic effects, which are critical steps in early-stage drug discovery.[6][7][8]
Core Assays and Methodologies
A robust preclinical evaluation of a thrombin inhibitor requires a multi-faceted approach. We will focus on three key areas:
-
Functional Anticoagulation Assays: To determine the inhibitor's effectiveness in a physiologically relevant cellular environment.
-
Mechanism of Action Assays: To elucidate how the inhibitor impacts thrombin-mediated cellular signaling.
-
Cytotoxicity Assays: To assess the inhibitor's safety profile and potential off-target effects.[6][8][9]
Functional Anticoagulation Assays
Cell-Based Thrombin Generation Assay (TGA)
This assay measures the dynamics of thrombin generation in the presence of platelets and a cellular source of tissue factor, providing a comprehensive assessment of the inhibitor's impact on the coagulation process.[10]
Experimental Protocol:
-
Cell Preparation:
-
Isolate human platelets from fresh, platelet-rich plasma (PRP).
-
Culture a monocytic cell line (e.g., THP-1) and stimulate with lipopolysaccharide (LPS) to induce tissue factor expression.[10]
-
-
Assay Setup:
-
In a 96-well plate, combine the LPS-stimulated monocytes, isolated platelets, and pooled normal plasma.
-
Add varying concentrations of this compound or a reference inhibitor (e.g., Dabigatran).[11]
-
-
Initiation and Measurement:
-
Initiate coagulation by adding a solution of calcium chloride and a fluorogenic thrombin substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate key parameters of the thrombin generation curve, including lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).
-
Plot the dose-response curve of this compound on these parameters to determine its IC50.
-
Data Presentation:
| Parameter | This compound (Concentration) | IC50 (µM) |
| 0.1 µM | 1 µM | |
| Lag Time (min) | ||
| Peak Thrombin (nM) | ||
| ETP (nM*min) |
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade and is sensitive to direct thrombin inhibitors.[12][13]
Experimental Protocol:
-
Sample Preparation:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Spike the PPP with a range of concentrations of this compound.
-
-
Assay Performance:
-
Pre-warm the plasma samples to 37°C.
-
Add an aPTT reagent (containing a contact activator and phospholipids) and incubate.
-
Initiate clotting by adding calcium chloride.
-
Measure the time to clot formation using a coagulometer.
-
-
Data Analysis:
-
Plot the clotting time against the concentration of this compound.
-
Data Presentation:
| This compound (µM) | Clotting Time (seconds) |
| 0 (Control) | |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 5.0 | |
| 10.0 |
Mechanism of Action: Thrombin-Induced Cellular Signaling
Thrombin exerts many of its cellular effects by activating PARs on the surface of various cell types, including endothelial cells and platelets.[4][14][15]
PAR-1 Activation Assay in Endothelial Cells
This assay will determine if this compound can block thrombin-mediated activation of PAR-1, a key receptor in vascular endothelium.
Experimental Protocol:
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 96-well plate.
-
-
Inhibitor Treatment:
-
Pre-incubate the HUVECs with different concentrations of this compound.
-
-
Thrombin Stimulation:
-
Stimulate the cells with a fixed concentration of thrombin.
-
-
Signal Measurement:
-
Measure the intracellular calcium mobilization, a downstream effect of PAR-1 activation, using a fluorescent calcium indicator (e.g., Fura-2 AM).
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity as a measure of PAR-1 activation.
-
Determine the dose-dependent inhibition by this compound.
-
Data Presentation:
| This compound (µM) | Peak Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| 0 (Control) | 0 | |
| 0.1 | ||
| 1.0 | ||
| 10.0 | ||
| 100.0 |
Thrombin Signaling Pathway:
Caption: Thrombin-mediated activation of PAR-1 and downstream signaling.
Cytotoxicity Assays
It is essential to ensure that the observed inhibitory effects are not due to general cellular toxicity.[6][7][8]
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[6][16]
Experimental Protocol:
-
Cell Culture:
-
Seed a relevant cell line (e.g., HUVECs or HepG2) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a broad range of concentrations of this compound for 24-48 hours.
-
Include a positive control for cytotoxicity (e.g., Triton X-100).
-
-
LDH Measurement:
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of released LDH.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
MTT Cell Proliferation Assay
The MTT assay assesses cell viability by measuring the metabolic activity of living cells.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as the LDH assay for cell seeding and treatment with this compound.
-
-
MTT Reagent:
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Data Presentation for Cytotoxicity Assays:
| This compound (µM) | % Cytotoxicity (LDH Assay) | % Cell Viability (MTT Assay) |
| 0.1 | ||
| 1.0 | ||
| 10.0 | ||
| 50.0 | ||
| 100.0 |
Experimental Workflow for Assay Development:
Caption: A comprehensive workflow for the cell-based evaluation of this compound.
Summary and Conclusion
The presented application notes and protocols provide a robust framework for the preclinical, cell-based characterization of this compound. By systematically evaluating its anticoagulant activity, impact on cellular signaling, and cytotoxicity, researchers can generate a comprehensive data package to support its further development as a potential therapeutic agent. The use of clearly structured data tables and visual workflows will facilitate the interpretation and comparison of experimental outcomes.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Thrombin Inhibitors | HE [hematology.mlsascp.com]
- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. kosheeka.com [kosheeka.com]
- 8. opentrons.com [opentrons.com]
- 9. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cell-based model of thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Coagulation - Wikipedia [en.wikipedia.org]
- 13. Clot-based activity assays [coagulationassays.com]
- 14. researchgate.net [researchgate.net]
- 15. Thrombin receptor - Wikipedia [en.wikipedia.org]
- 16. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
Preparing Stock Solutions of Thrombin Inhibitor 13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to preparing stock solutions of Thrombin Inhibitor 13 for various experimental applications. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Introduction
Thrombin is a serine protease that plays a pivotal role in the blood coagulation cascade by converting fibrinogen to fibrin.[1][2] Its central role in thrombosis makes it a prime target for the development of anticoagulant therapies.[1][3] this compound is a potent and specific inhibitor of thrombin, making it a valuable tool for in vitro and in vivo studies of thrombosis and hemostasis. Accurate preparation of stock solutions is the first and most critical step in any experiment involving this compound. This document outlines the necessary procedures for the proper handling, dissolution, and storage of this compound.
Quantitative Data Summary
Prior to preparing stock solutions, it is essential to be familiar with the physicochemical properties of this compound. The following table summarizes the key quantitative data for a generic small molecule thrombin inhibitor. Note: These values are illustrative. Always refer to the manufacturer's certificate of analysis for lot-specific information.
| Property | Value | Notes |
| Molecular Weight | Varies | Refer to the certificate of analysis. |
| Purity | >98% | As determined by HPLC. |
| Appearance | White to off-white solid | |
| Solubility | ||
| DMSO | ~20 mg/mL | Use fresh, anhydrous DMSO for best results.[4] |
| Ethanol | ~1 mg/mL | [4] |
| Water | Insoluble | Some thrombin inhibitors have low aqueous solubility.[5] |
| Recommended Storage | ||
| Solid Compound | -20°C | Store desiccated and protected from light. |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, assuming a hypothetical molecular weight of 500 g/mol . Adjust the calculations based on the actual molecular weight of your compound.
-
Pre-weighing Preparation:
-
Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing the Compound:
-
Carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh out 5 mg.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.01 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 500 g/mol = 0.005 g = 5 mg
-
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Preparation of Working Solutions
For most cell-based assays or enzymatic assays, the high concentration of DMSO in the stock solution can be toxic or interfere with the experiment. Therefore, it is necessary to dilute the stock solution to a working concentration in an appropriate aqueous buffer or cell culture medium immediately before use.
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in your experimental buffer (e.g., PBS, Tris buffer, or cell culture medium) to achieve the desired final concentration.
-
Important Consideration: Ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to minimize solvent effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of thrombin inhibition and the experimental workflow for preparing stock solutions.
Caption: Thrombin's role in the coagulation cascade and its inhibition.
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for Thrombin Inhibitor 13 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin is a key serine protease that plays a central role in hemostasis and thrombosis. The development of direct thrombin inhibitors is a major focus in the search for new and effective oral anticoagulants. "Thrombin inhibitor 13" represents the active form of a novel fluorinated dabigatran (B194492) derivative, with its prodrug form, herein referred to as Compound 16, demonstrating significant antithrombotic efficacy in preclinical rodent models. These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its evaluation in a rat model of arteriovenous thrombosis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound and its prodrug, Compound 16, as reported in the primary literature.
Table 1: In Vitro Thrombin Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound (Active form of Compound 16) | Thrombin | Potent (exact value not specified in abstract) |
| Dabigatran (Reference) | Thrombin | Potent (exact value not specified in abstract) |
Table 2: In Vivo Efficacy in a Rat Arteriovenous Thrombosis Model
| Compound | Administration Route | Dosage | Thrombosis Inhibition (%) | Reference Compound | Reference Inhibition (%) |
| Compound 16 (Prodrug) | Oral | Not Specified | 73 ± 6 | Dabigatran Etexilate | 76 ± 2 |
Note: The specific oral dosage for Compound 16 was not available in the reviewed literature. Based on the comparable efficacy to dabigatran etexilate, a starting dose range of 10-30 mg/kg could be considered for initial studies, as this is an effective range for dabigatran etexilate in similar rat models.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of a direct thrombin inhibitor like this compound in the context of platelet activation.
Caption: Thrombin-mediated platelet activation pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Rat Arteriovenous (AV) Shunt Thrombosis Model
This protocol is based on established methods for evaluating oral antithrombotic agents in rats and is adapted for the study of Compound 16, the prodrug of this compound.
Objective: To determine the in vivo antithrombotic efficacy of orally administered Compound 16.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Compound 16 (Prodrug of this compound)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.)
-
Polyethylene tubing
-
Surgical thread
-
Surgical instruments (forceps, scissors)
-
Analytical balance
Experimental Workflow:
References
Application Notes and Protocols: Using Thrombin Inhibitor 13 as a Research Tool in Hemostasis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot.[1][2][3] It also plays a crucial role in amplifying its own production by activating upstream coagulation factors and is the most potent activator of platelets.[1][4][5] Given its central role, thrombin is a key target for the development of anticoagulant therapies.
Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to the active site of thrombin, thereby blocking its enzymatic activity.[6][7] This targeted mechanism offers a predictable anticoagulant response.[8][9] This document provides detailed protocols for the characterization of "Thrombin inhibitor 13" (ts-D-Phe-Pro-sulfanilyl-dicyandiamide), a specific, weakly basic thrombin inhibitor, as a research tool in hemostasis studies. The methodologies described are applicable for the evaluation of other novel direct thrombin inhibitors.
Mechanism of Action
This compound is a direct competitive inhibitor of thrombin. It interacts with the active site of the enzyme, preventing the binding and cleavage of its substrates, such as fibrinogen and protease-activated receptors (PARs) on platelets.
Caption: Mechanism of Action of this compound.
Quantitative Data
The inhibitory potency of this compound against thrombin and its selectivity against a related serine protease, trypsin, are summarized below.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | Thrombin | 9 nM | |
| (ts-D-Phe-Pro-sulfanilyl-dicyandiamide) | Trypsin | 1400 nM |
Experimental Protocols
The following protocols provide a framework for evaluating the anticoagulant and antiplatelet effects of this compound.
Direct Thrombin Inhibition Assay (Chromogenic)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified thrombin.
Caption: Workflow for Direct Thrombin Inhibition Assay.
Principle: Thrombin cleaves a colorless chromogenic substrate, releasing a yellow product (p-nitroaniline), which can be quantified by measuring its absorbance at 405 nm.[7] The presence of an inhibitor reduces the rate of substrate cleavage.
Materials:
-
Purified human alpha-thrombin[7]
-
Chromogenic thrombin substrate (e.g., S-2238)
-
This compound
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of dilutions in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Add 20 µL of purified thrombin solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.
-
Data Analysis: Calculate the reaction rate (V) for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value.
Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay
This assay evaluates the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade.
Principle: The aPTT measures the time to clot formation after the addition of a contact activator (which activates the intrinsic pathway) and phospholipids (B1166683) to citrated plasma.[10][11] Direct thrombin inhibitors prolong the aPTT by inhibiting the final step of the common pathway.[12][13]
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
This compound
-
Coagulometer
Protocol:
-
Prepare serial dilutions of this compound in saline.
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of plasma with 5 µL of the inhibitor dilution or saline (control).
-
Add 50 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for 3 minutes at 37°C.
-
Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
Data Analysis: Plot the clotting time (in seconds) against the concentration of this compound.
Prothrombin Time (PT) Assay
This assay assesses the effect of an inhibitor on the extrinsic and common pathways of coagulation.
Principle: The PT assay measures the time to clot formation after the addition of tissue factor (thromboplastin) and calcium to citrated plasma.[1][14] Direct thrombin inhibitors prolong the PT by blocking thrombin in the common pathway.[15]
Materials:
-
Citrated human plasma (platelet-poor)
-
PT reagent (containing thromboplastin and calcium)
-
This compound
-
Coagulometer
Protocol:
-
Prepare serial dilutions of this compound in saline.
-
Pre-warm the PT reagent to 37°C.
-
In a coagulometer cuvette, mix 50 µL of plasma with 5 µL of the inhibitor dilution or saline (control). Incubate for 1-2 minutes at 37°C.
-
Initiate clotting by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer will measure the time to clot formation in seconds.
-
Data Analysis: Plot the clotting time (in seconds) against the concentration of this compound.
In Vitro Platelet Aggregation Assay
This assay determines the effect of this compound on platelet activation and aggregation induced by thrombin.
Caption: Workflow for Platelet Aggregation Assay.
Principle: Platelet aggregation is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the platelet-rich plasma (PRP) decreases, allowing more light to pass through.[4][16]
Materials:
-
Freshly drawn human whole blood in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Thrombin
-
This compound
-
Platelet aggregometer
Protocol:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add 50 µL of this compound at various concentrations (or vehicle) and incubate for 5 minutes.
-
Add a submaximal concentration of thrombin to induce aggregation and record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximal aggregation percentage for each inhibitor concentration. Plot the percent inhibition of aggregation versus inhibitor concentration to calculate the IC50.
In Vivo Ferric Chloride (FeCl₃)-Induced Thrombosis Model
This model is used to evaluate the antithrombotic efficacy of this compound in a living animal.
Principle: Topical application of ferric chloride to an artery induces oxidative injury to the vessel wall, leading to the formation of a thrombus.[17] The efficacy of an antithrombotic agent is determined by its ability to delay or prevent vessel occlusion.
Materials:
-
Mice or rats
-
Anesthetic
-
Surgical instruments
-
Doppler flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Filter paper
-
This compound formulated for in vivo administration
Protocol:
-
Administer this compound or vehicle control to the animals via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Anesthetize the animal and surgically expose the carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for a standardized time (e.g., 3 minutes).
-
Remove the filter paper and continuously monitor blood flow until the vessel becomes occluded (cessation of blood flow).
-
Data Analysis: Record the time to occlusion for each animal. Compare the time to occlusion in the inhibitor-treated groups with the vehicle control group. Statistical significance can be determined using appropriate tests (e.g., ANOVA).
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the activity of this compound and other novel direct thrombin inhibitors. These assays allow for the determination of inhibitory potency, selectivity, and efficacy in both in vitro and in vivo models of hemostasis and thrombosis, providing crucial data for preclinical drug development.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. globalpointofcare.abbott [globalpointofcare.abbott]
- 4. benchchem.com [benchchem.com]
- 5. Thrombin Generation Assays [practical-haemostasis.com]
- 6. The discovery and characterization of a novel nucleotide-based thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Thrombin Inhibitor Screening Assay Kit (Fluorometric) (ab197007) | Abcam [abcam.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 12. ovid.com [ovid.com]
- 13. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. unitedlabservice.com [unitedlabservice.com]
- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Bivalirudin for Preventing Clot Formation in Extracorporeal Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracorporeal circuits, such as those used in extracorporeal membrane oxygenation (ECMO), are essential for life support in patients with severe cardiac or respiratory failure.[1][2] However, the exposure of blood to the artificial surfaces of these circuits triggers the coagulation cascade, necessitating effective anticoagulation to prevent thrombotic complications.[1][2] While unfractionated heparin (UFH) has been the traditional anticoagulant of choice, direct thrombin inhibitors (DTIs) like bivalirudin (B194457) are emerging as a valuable alternative.[1][3]
Bivalirudin offers a distinct pharmacological profile, including a predictable anticoagulant response and independence from antithrombin III, which can be depleted in critically ill patients.[3][4] As a direct inhibitor of both circulating and clot-bound thrombin, bivalirudin provides effective and reliable anticoagulation.[3][4][5] These application notes provide a comprehensive overview of the use of bivalirudin in extracorporeal circuits, summarizing key data, and detailing protocols for its application and monitoring.
Mechanism of Action
Bivalirudin is a synthetic polypeptide analogue of hirudin, a naturally occurring anticoagulant found in medicinal leeches.[4][6] Its mechanism of action is the direct, reversible inhibition of thrombin (Factor IIa), a pivotal enzyme in the coagulation cascade.[4][7]
Bivalirudin binds to two sites on the thrombin molecule:
-
The catalytic (active) site: This prevents thrombin from cleaving fibrinogen to fibrin, the final step in clot formation.[4]
-
Exosite 1: This site is involved in substrate recognition and enhances the binding affinity of bivalirudin to thrombin.[4]
This dual-binding mechanism ensures potent and specific inhibition of thrombin's activity.[4] Unlike heparin, bivalirudin's anticoagulant effect is independent of antithrombin, leading to a more predictable dose-response relationship.[4] Furthermore, it can inhibit both free (circulating) and fibrin-bound thrombin, making it effective at preventing the propagation of existing clots.[4][5] Bivalirudin has a short half-life of approximately 25 minutes in adults with normal renal function, allowing for rapid titration and reversal of its effects upon discontinuation.[4][8]
Signaling Pathway: Coagulation Cascade and Bivalirudin Inhibition
The following diagram illustrates the coagulation cascade and the point of inhibition by bivalirudin.
Caption: The coagulation cascade and the inhibitory action of Bivalirudin on Thrombin.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of bivalirudin versus unfractionated heparin in adult ECMO patients.
Table 1: Clinical Outcomes in Adult ECMO Patients (Bivalirudin vs. Heparin)
| Outcome | Bivalirudin Group | Heparin Group | Odds Ratio (OR) / Hazard Ratio (HR) [95% CI] | p-value | Citation(s) |
| Short-Term Mortality | Lower Incidence | Higher Incidence | OR = 0.71 [0.55, 0.92] | 0.01 | [9] |
| In-Hospital Mortality | Lower Incidence | Higher Incidence | OR = 1.62 [1.19, 2.21] (favoring bivalirudin) | 0.002 | [10] |
| Circuit-Related Thrombosis | Lower Incidence | Higher Incidence | OR = 2.05 [1.25, 3.37] (favoring bivalirudin) | 0.005 | [10] |
| Major Bleeding Events | No Significant Difference | No Significant Difference | OR = 1.83 [0.55, 6.09] | 0.33 | [10][11] |
| Red Blood Cell Transfusion | Lower Volume | Higher Volume | 7.00 U vs 13.75 U | 0.039 | [12] |
| Platelet Transfusion | Lower Volume | Higher Volume | 0.00 mL vs 300 mL | 0.027 | [12] |
Table 2: Dosing and Monitoring Parameters for Bivalirudin in Adult ECMO
| Parameter | Reported Range / Target | Citation(s) |
| Initial Infusion Dose | 0.025 - 0.25 mg/kg/hr | [13][14] |
| Median Dose to Achieve Target aPTT | 0.05 mg/kg/hr | [14] |
| Target aPTT Range | 45 - 80 seconds (commonly 50-70s or 60-80s) | [1][13][15] |
| Time to Therapeutic aPTT | Median 4.5 - 5.5 hours | [14] |
| Time in Therapeutic Range (TTR) | ~58% - 66% | [14][16] |
Experimental Protocols
The following protocols are synthesized from published studies and institutional guidelines for the use of bivalirudin in adult patients on ECMO. Dosing and monitoring must be adapted to individual patient characteristics, institutional protocols, and the specific clinical scenario.
Protocol 1: Initiation of Bivalirudin Anticoagulation
Objective: To establish and maintain therapeutic anticoagulation at the commencement of ECMO or when transitioning from another anticoagulant.
Materials:
-
Bivalirudin for injection, reconstituted according to manufacturer's instructions.
-
Infusion pump.
-
Blood collection tubes for coagulation assays.
-
Coagulation analyzer for activated partial thromboplastin (B12709170) time (aPTT).
Procedure:
-
Baseline Coagulation Status: Prior to initiation, obtain baseline aPTT.
-
Initial Dosing:
-
Transitioning from Heparin:
-
Discontinue the heparin infusion.
-
A washout period of at least 2 hours is recommended before starting the bivalirudin infusion to minimize the impact of residual heparin on the initial aPTT measurement.[14]
-
-
Initial Monitoring:
Protocol 2: Maintenance and Monitoring of Bivalirudin Anticoagulation
Objective: To maintain anticoagulation within the target therapeutic range while minimizing the risk of bleeding and thrombotic events.
Materials:
-
As per Protocol 1.
Procedure:
-
Monitoring Frequency:
-
After the initial dose adjustment, measure aPTT every 4 hours until a stable dose is achieved.[1]
-
Once the patient is on a stable dose with aPTT values within the therapeutic range, the monitoring frequency can be extended to every 6-12 hours, or as clinically indicated.
-
-
Dose Adjustment:
-
Therapeutic Target:
-
The primary monitoring parameter is the aPTT, with a common target range of 60-80 seconds.[13] A lower target range of 50-70 seconds may be considered for patients with a high bleeding risk.[13]
-
Activated clotting time (ACT) is generally considered an unreliable measure for monitoring bivalirudin therapy.[3]
-
-
Management of Bleeding:
Experimental Workflow
The following diagram illustrates a general workflow for the management of a patient on ECMO with bivalirudin anticoagulation.
Caption: A general workflow for bivalirudin anticoagulation management in ECMO patients.
Conclusion
Bivalirudin presents a safe and effective alternative to heparin for anticoagulation in extracorporeal circuits.[3] Its predictable pharmacokinetic profile and independence from antithrombin make it a valuable tool in the management of critically ill patients on ECMO.[4] Studies suggest potential benefits in reducing thrombotic complications and mortality.[10][11] Successful implementation of bivalirudin therapy requires a thorough understanding of its pharmacology, adherence to established dosing and monitoring protocols, and careful patient management. Further prospective, randomized controlled trials are warranted to definitively establish the superiority of bivalirudin over heparin in this setting.
References
- 1. ject.edpsciences.org [ject.edpsciences.org]
- 2. Bivalirudin Anticoagulation Dosing Protocol for Extracorporeal Membrane Oxygenation: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The Rise and Fall of Anticoagulation with Bivalirudin During Percutaneous Coronary Interventions: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Is it time to switch to bivalirudin for ECMO anticoagulation? [frontiersin.org]
- 9. Comparison of Bivalirudin Versus Heparin for Anticoagulation During Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heparin Versus Bivalirudin for Anticoagulation in Adult Extracorporeal Membrane Oxygenation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of bivalirudin versus heparin in adult extracorporeal membrane oxygenation anticoagulant therapy: A retrospective case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of a Bivalirudin Dosing and Monitoring Protocol in Pediatric Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Bivalirudin During Adult Extracorporeal Membrane Oxygenation: A Retrospective Characterization of Dosing, Efficacy and Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perfusion Strategies for Bivalirudin Anticoagulation: AIIMS Protocol - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 16. "Bivalirudin Anticoagulation Dosing Protocol for Extracorporeal Membran" by Jared Netley, James Roy et al. [researchrepository.parkviewhealth.org]
Application Notes and Protocols for Fluorometric Screening of Thrombin Inhibitor 13 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a critical enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms a clot.[1] Its central role in thrombosis makes it a prime target for anticoagulant therapies.[2] Fluorometric screening assays offer a sensitive and high-throughput method for identifying and characterizing novel thrombin inhibitors. These assays typically rely on the cleavage of a synthetic fluorogenic substrate by thrombin, resulting in a measurable increase in fluorescence.[3] The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal. This document provides detailed application notes and protocols for assessing the activity of a specific compound, Thrombin Inhibitor 13, using a fluorometric screening assay.
Principle of the Assay
The fluorometric assay for thrombin activity is based on the enzymatic cleavage of a synthetic peptide substrate linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[3] When the substrate is intact, the fluorescence of the AMC group is quenched. Upon cleavage by thrombin, the free AMC is released, resulting in a significant increase in fluorescence intensity.[3][4] This increase in fluorescence is directly proportional to the enzymatic activity of thrombin. By measuring the fluorescence over time, the reaction rate can be determined. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a lower fluorescence signal.[4] The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce thrombin activity by 50%.
Signaling Pathway and Inhibition Mechanism
Thrombin plays a pivotal role in the blood coagulation cascade. The pathway culminates in the conversion of prothrombin to thrombin, which then acts on various substrates to promote clot formation. Direct thrombin inhibitors, a class of anticoagulants, function by binding directly to the active site of the thrombin enzyme, thereby blocking its interaction with its natural substrates.[2][5]
Figure 1: Simplified diagram of thrombin's role in coagulation and its inhibition.
Experimental Protocols
Materials and Reagents
-
Thrombin (human or bovine)
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader with excitation/emission filters for AMC (Ex/Em = 350/450 nm)[3][4]
Assay Workflow
The following diagram illustrates the general workflow for a high-throughput screening assay to determine the inhibitory activity of this compound.
References
Application Notes and Protocols: Colorimetric Inhibitor Screening Assay for Thrombin Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thrombin (Factor IIa) is a critical serine protease that functions as the final effector enzyme in the coagulation cascade.[1][2][3] It catalyzes the conversion of fibrinogen to fibrin, which forms a mesh to stabilize the primary platelet plug, leading to the formation of a stable blood clot.[3][4][5] Beyond its role in hemostasis, thrombin is also involved in various physiological and pathological processes, including inflammation and angiogenesis.[6] Consequently, thrombin is a major target for the development of anticoagulant therapies to prevent and treat thrombotic disorders. Direct thrombin inhibitors (DTIs) are a class of drugs that bind directly to thrombin, blocking its enzymatic activity.[7][8][9]
Screening for novel thrombin inhibitors is a crucial step in drug discovery. A common and effective method for high-throughput screening (HTS) is the colorimetric inhibitor screening assay.[10] This assay relies on the principle that active thrombin can cleave a synthetic chromogenic substrate, releasing a colored product, typically p-nitroanilide (pNA).[6][11][12] The amount of pNA released is directly proportional to the thrombin activity and can be quantified by measuring the absorbance at 405 nm.[6][11][12] In the presence of an inhibitor, the activity of thrombin is reduced, leading to a decrease in the amount of pNA produced. This allows for the determination of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).
This document provides a detailed protocol for performing a colorimetric screening assay to identify and characterize inhibitors of human α-thrombin, using "Thrombin Inhibitor 13" as a representative test compound.
Materials and Reagents
Equipment:
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well flat-bottom microplates (transparent)
-
Single and multichannel pipettes
-
Reagent reservoirs
-
Incubator capable of maintaining 37°C
-
Vortex mixer
Reagents:
-
Human α-Thrombin: (e.g., BPS Bioscience, Cat. No. 82887). Store at -80°C.
-
Chromogenic Thrombin Substrate: (e.g., S-2238, Sar-Pro-Arg-pNA). Store as a stock solution at -20°C.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), pH 8.0. Store at 4°C.
-
This compound (Test Compound): Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
Positive Control Inhibitor: (e.g., Dabigatran, Argatroban). Prepare a stock solution in DMSO.
-
DMSO: (Dimethyl sulfoxide), molecular biology grade.
-
Deionized Water (dH2O)
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 8.0): Prepare 1 L of buffer by dissolving 6.06 g of Tris base, 8.77 g of NaCl, and 1.0 g of BSA in approximately 900 mL of dH2O. Adjust the pH to 8.0 with HCl and bring the final volume to 1 L with dH2O. Filter sterilize and store at 4°C.
-
Human α-Thrombin Working Solution: Thaw the enzyme on ice. Dilute the thrombin stock solution to a final concentration of 25 ng/µL in Assay Buffer. Prepare this solution fresh for each experiment. Note: The optimal enzyme concentration may need to be determined empirically.
-
Chromogenic Substrate Working Solution: Thaw the substrate stock solution. Dilute the stock to a final concentration of 0.4 mM in Assay Buffer. Prepare this solution fresh and protect it from light.
-
Inhibitor Solutions:
-
Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Create a series of dilutions of the test inhibitor in Assay Buffer. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Assay Procedure (96-well plate format)
-
Plate Setup: Design the plate layout to include wells for the negative control (no inhibitor), positive control (known inhibitor), and the test inhibitor at various concentrations. All conditions should be performed in duplicate or triplicate.
-
Addition of Inhibitor: Add 10 µL of the diluted "this compound" solutions to the corresponding wells. For the negative control wells, add 10 µL of Assay Buffer containing the same final concentration of DMSO. For the positive control wells, add 10 µL of the diluted known inhibitor.
-
Enzyme Addition: Add 40 µL of the Human α-Thrombin working solution (25 ng/µL) to all wells except the "No Enzyme" control wells. To the "No Enzyme" control wells, add 40 µL of Assay Buffer.
-
Pre-incubation: Gently tap the plate to mix. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the Chromogenic Substrate working solution (0.4 mM) to all wells to initiate the reaction. The total reaction volume will be 100 µL.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 405 nm using a microplate reader. The reaction can also be monitored kinetically by taking readings every 5 minutes.
Data Analysis
-
Calculate the average absorbance for each condition (duplicates/triplicates).
-
Subtract the average absorbance of the "No Enzyme" control from all other absorbance values to correct for background.
-
Calculate the Percentage of Inhibition for each inhibitor concentration using the following formula:
% Inhibition = [ 1 - ( (Absorbance_Inhibitor - Absorbance_NoEnzyme) / (Absorbance_NegativeControl - Absorbance_NoEnzyme) ) ] * 100
-
Generate a Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 Value: The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. This can be calculated by fitting the dose-response curve to a suitable model (e.g., a four-parameter logistic equation) using graphing software such as GraphPad Prism or R.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: Example Data for Thrombin Inhibition Assay with "Inhibitor 13"
| Inhibitor 13 Conc. (µM) | Average Absorbance (405 nm) | Corrected Absorbance | % Inhibition |
| No Enzyme Control | 0.052 | 0.000 | N/A |
| Negative Control (0 µM) | 0.852 | 0.800 | 0.0 |
| 0.01 | 0.796 | 0.744 | 7.0 |
| 0.03 | 0.712 | 0.660 | 17.5 |
| 0.1 | 0.588 | 0.536 | 33.0 |
| 0.3 | 0.436 | 0.384 | 52.0 |
| 1.0 | 0.220 | 0.168 | 79.0 |
| 3.0 | 0.108 | 0.056 | 93.0 |
| 10.0 | 0.068 | 0.016 | 98.0 |
| 30.0 | 0.056 | 0.004 | 99.5 |
| 100.0 | 0.053 | 0.001 | 99.9 |
Table 2: IC50 Values for Known Thrombin Inhibitors
| Inhibitor | Type | Reported IC50 (nM) |
| Dabigatran | Univalent, Direct[7] | 4.5 - 10[13] |
| Argatroban (B194362) | Univalent, Direct[7][14] | 5 - 30[14] |
| Hirudin | Bivalent, Direct[7] | ~0.2 |
| Bivalirudin | Bivalent, Direct[9] | 1.9 - 3.2 |
Visualization
Diagrams are essential for visualizing complex processes and workflows.
Caption: Experimental workflow for the colorimetric thrombin inhibitor screening assay.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 4. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 5. gpnotebook.com [gpnotebook.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Thrombin Inhibitors | HE [hematology.mlsascp.com]
- 10. biocompare.com [biocompare.com]
- 11. Thrombin Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Thrombin Inhibitor 13 for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Thrombin Inhibitor 13 in aqueous solutions for in vitro experiments.
FAQs: Troubleshooting Solubility Issues
Q1: My this compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A: This is a common issue for compounds with poor water solubility. When a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is rapidly diluted into an aqueous medium, the inhibitor can "crash out" of solution, forming a precipitate. This is due to the abrupt change in solvent polarity.
To prevent this, a gradual dilution is recommended. Instead of a single large dilution, perform an intermediate dilution of your stock in pure DMSO first. Then, add this less concentrated DMSO solution to your aqueous buffer. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, but it is crucial to keep this concentration as low as possible and consistent across all experiments, including a vehicle control.[1]
Q2: I've prepared my working solution of this compound and it was initially clear, but now I see a precipitate. What could be the cause?
A: This delayed precipitation could be due to several factors:
-
Temperature fluctuations: Changes in temperature can affect solubility.
-
Time-dependent precipitation: The compound may be slowly coming out of a supersaturated solution.
-
Instability in aqueous solution: Some compounds are not stable in aqueous buffers for extended periods.
It is always best practice to prepare fresh working solutions of your inhibitor for each experiment.[2]
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A: To ensure the integrity and solubility of your inhibitor:
-
Initial Dissolution: For initial testing, use a strong organic solvent like DMSO.[1] Sonication in a water bath for 5-10 minutes can aid dissolution if particles are visible.[1]
-
Stock Solution Storage: Store stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[1][2] Protect the stock solution from light.[1]
-
Solvent Quality: Use anhydrous (dry) DMSO, as moisture can accelerate the degradation of some compounds.
Q4: Are there alternative solvents or additives I can use to improve the solubility of this compound?
A: Yes, if DMSO is not providing adequate solubility or is interfering with your assay, you can explore other options:
-
Co-solvents: Ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested, but be mindful of their potential for higher toxicity in cell-based assays compared to DMSO.[1]
-
Excipients: These are additives that can enhance solubility. Common examples include:
-
Cyclodextrins: These form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[3][4]
-
Surfactants: Non-ionic surfactants like Tween 80 or Triton X-100 can be effective at low concentrations (0.01-0.05%) in biochemical assays.[3][5] However, they can be toxic to cells at higher concentrations.[5]
-
pH Adjustment: If your inhibitor has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[3][4][6] For example, weakly alkaline drugs are more soluble in acidic conditions.[3]
-
Troubleshooting Workflow
This workflow provides a step-by-step process for addressing solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) and place it into a sterile vial.
-
Calculate Solvent Volume: Based on the molecular weight of the inhibitor and the desired concentration (10 mM), calculate the required volume of DMSO.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect for any undissolved particles.
-
Sonication (if necessary): If particles remain, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in single-use aliquots.[1][2]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To prepare a final working solution of this compound in an aqueous buffer with a final DMSO concentration ≤ 0.5%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Sterile aqueous assay buffer or cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution: Perform a serial dilution in DMSO. For example, to prepare a 100 µM working solution from a 10 mM stock, first dilute the stock 1:10 in DMSO to create a 1 mM intermediate stock.[1]
-
Final Dilution: Slowly add the intermediate DMSO stock to the final assay buffer while vortexing to achieve the desired final concentration. For example, to get a 10 µM final concentration, add 10 µL of the 1 mM intermediate stock to 990 µL of buffer (a 1:100 dilution). This results in a final DMSO concentration of 0.1%.
-
Use Immediately: Use the freshly prepared working solution for your experiment to avoid potential degradation or precipitation over time.
Data Presentation: Solubility Screening
When encountering a poorly soluble compound like this compound, a systematic solubility screening in various solvents and with different excipients is recommended. The results should be tabulated for clear comparison.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Use in Biological Assays | Observed Solubility (at room temp.) | Notes |
| Water | 10.2 | Ideal, but often poor for organic compounds | To be determined | |
| DMSO | 7.2 | Universal solvent for stock solutions | To be determined | Generally tolerated by cells at ≤ 0.5%.[1] |
| Ethanol | 5.2 | For compounds soluble in alcohols | To be determined | Can be toxic to cells at higher concentrations.[1] |
| Methanol | 6.6 | Alternative to ethanol | To be determined | Generally more toxic to cells than ethanol.[1] |
| DMF | 6.4 | For highly insoluble compounds | To be determined | Higher toxicity than DMSO.[1] |
Table 2: Effect of Excipients on Aqueous Solubility of this compound
| Excipient Type | Example | Concentration Tested | Observed Solubility in Aqueous Buffer | Notes |
| Cyclodextrin | β-Cyclodextrin | 1%, 5%, 10% (w/v) | To be determined | Forms inclusion complexes. |
| Surfactant | Tween 80 | 0.01%, 0.05%, 0.1% (v/v) | To be determined | Primarily for biochemical, not cell-based, assays. |
| pH Modifier | HCl or NaOH | pH 5.0, pH 7.4, pH 9.0 | To be determined | For ionizable compounds. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. senpharma.vn [senpharma.vn]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimizing Thrombin Inhibitor 13 for Enzyme Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Thrombin Inhibitor 13 in enzyme kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also referred to as peptide P13, is a competitive inhibitor of thrombin.[1][2] Its mechanism of action involves binding to the active site of thrombin, thereby preventing the enzyme from cleaving its substrate, fibrinogen, which is a critical step in the blood coagulation cascade.[3][4] By blocking thrombin's activity, this compound effectively acts as an anticoagulant.[1][2]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound (P13) has been determined to be 115 µM.[1][2] This value represents the concentration of the inhibitor required to reduce the enzymatic activity of thrombin by 50%.
Q3: What type of inhibition does this compound exhibit?
Enzyme kinetic studies have shown that this compound is a competitive inhibitor of thrombin.[1][2] This means it competes with the substrate for binding to the active site of the enzyme.
Q4: What is the inhibition constant (Ki) for this compound?
The inhibition constant (Ki) for this compound (P13) is 106 µM.[1][2] The Ki is a measure of the inhibitor's binding affinity to the enzyme.
Troubleshooting Guide
Issue 1: Higher or lower than expected IC50 value.
| Possible Cause | Troubleshooting Step |
| Incorrect enzyme or substrate concentration | Verify the concentrations of thrombin and the chromogenic substrate using a spectrophotometer and ensure they are within the linear range of the assay. |
| Inaccurate inhibitor concentration | Confirm the concentration of your this compound stock solution. Perform serial dilutions carefully. |
| Sub-optimal assay conditions | Ensure the assay buffer pH, ionic strength, and temperature are optimal for thrombin activity. The assay is typically performed at 37°C.[5] |
| Reagent degradation | Use fresh reagents. Thrombin solutions can lose activity over time, especially if not stored properly at -20°C or below in aliquots.[6] |
| Contaminants in the sample | Ensure all reagents and labware are free from contaminants that could interfere with the assay. |
Issue 2: High background signal in the absence of inhibitor.
| Possible Cause | Troubleshooting Step |
| Substrate auto-hydrolysis | Some chromogenic substrates can spontaneously hydrolyze. Run a control with only the substrate and buffer to measure the rate of auto-hydrolysis and subtract this from your experimental values. |
| Contaminating proteases | Ensure the purity of the thrombin enzyme preparation. Contaminating proteases could cleave the substrate, leading to a high background. |
| Incorrect wavelength reading | Verify that the microplate reader is set to the correct wavelength for the chromogenic substrate being used (e.g., 405 nm for pNA-based substrates).[5] |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. |
| Inadequate mixing | Gently mix the contents of the wells after adding all reagents to ensure a homogenous reaction mixture.[5] |
| Temperature fluctuations | Pre-incubate all reagents and the microplate at the assay temperature (e.g., 37°C) to avoid temperature gradients during the experiment.[5] |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound (P13).
| Parameter | Value | Reference |
| IC50 | 115 µM | [1][2] |
| Inhibition Constant (Ki) | 106 µM | [1][2] |
| Inhibition Type | Competitive | [1][2] |
Experimental Protocols
Detailed Methodology for Determining the IC50 of this compound
This protocol is based on a standard colorimetric thrombin activity assay.
Materials:
-
Human Thrombin (e.g., Sigma-Aldrich T7513)[6]
-
Chromogenic Thrombin Substrate (e.g., Boc-VPR-pNA)
-
This compound (P13)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with NaCl and PEG)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[5]
-
Incubator set to 37°C[5]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Human Thrombin in the assay buffer. The final concentration in the well should result in a linear rate of substrate cleavage over the measurement period.
-
Prepare a stock solution of the chromogenic substrate in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer) and perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in duplicate or triplicate:
-
Assay Buffer
-
This compound solution (at various concentrations) or vehicle control.
-
Human Thrombin solution.
-
-
Include controls:
-
No enzyme control: Assay buffer and substrate only.
-
No inhibitor control (100% activity): Assay buffer, thrombin, and vehicle.
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes. The plate should be maintained at 37°C during the reading.[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Subtract the rate of the "no enzyme control" from all other rates.
-
Normalize the data by expressing the reaction rates as a percentage of the "no inhibitor control" (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Visualizations
Caption: Workflow for IC50 Determination of this compound.
Caption: Mechanism of Action of this compound.
References
- 1. Mechanism and inhibition kinetics of peptide P13 as thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thrombin Inhibitors | HE [hematology.mlsascp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. abcam.com [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
stability of Thrombin inhibitor 13 in different buffer conditions
Technical Support Center: Stability of Thrombin Inhibitors
Disclaimer: The following guide addresses the stability of direct thrombin inhibitors using Argatroban as a representative molecule, as "Thrombin inhibitor 13" is a non-specific identifier. The principles and methodologies described are broadly applicable to small molecule direct thrombin inhibitors but should be adapted and validated for the specific inhibitor being investigated.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general recommendations for storing our thrombin inhibitor?
A: For long-term storage of direct thrombin inhibitors like Argatroban in a research setting, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light.[1] For short-term storage, refrigeration at 2°C to 8°C is often adequate. Always refer to the manufacturer's specific recommendations on the product data sheet. Vials should be stored in their original carton to protect them from light.[2]
Q2: How stable is the inhibitor once diluted in a buffer or cell culture medium?
A: The stability of a diluted thrombin inhibitor is highly dependent on the diluent, temperature, and pH. For instance, Argatroban diluted to 1 mg/mL in 0.9% Sodium Chloride Injection is stable for up to 96 hours at both room temperature (20-25°C) and under refrigeration (2-8°C) when protected from light.[3] However, in 5% Dextrose or Lactated Ringer's Injection, its stability is reduced to 4 hours under the same conditions.[3] The pH of the final prepared solution for Argatroban typically ranges from 3.2 to 7.5.[2][3] It is crucial to perform your own stability tests in your specific experimental buffer.
Q3: My inhibitor solution appears cloudy or has formed a precipitate. What should I do?
A: Cloudiness or precipitation indicates that the inhibitor may be degrading or has exceeded its solubility limit in the chosen buffer. Do not use the solution.[3] This can be caused by:
-
Incorrect Buffer pH: The solubility of many compounds is pH-dependent. Ensure your buffer's pH is within the recommended range for the inhibitor.
-
Low Temperature: Some inhibitors may precipitate out of solution at lower temperatures. Try preparing the solution at room temperature. A slight, brief haziness that dissolves upon mixing can sometimes occur upon initial preparation.[3]
-
Buffer Composition: Certain buffer components may interact with the inhibitor. Consider testing solubility in a few different buffer systems.
Q4: I'm seeing a progressive loss of inhibitory activity in my multi-day experiment. What could be the cause?
A: A gradual loss of activity suggests chemical instability in your experimental conditions. Forced degradation studies show that some thrombin inhibitors are susceptible to hydrolysis (especially at acidic or alkaline pH) and oxidation.[1][4]
-
Hydrolytic Degradation: If your medium is acidic or alkaline, the inhibitor may be degrading over time.
-
Oxidative Degradation: Components in your medium or exposure to air could be oxidizing the inhibitor.
-
Adsorption: The inhibitor might be adsorbing to the surface of your plasticware (e.g., tubes, plates). Using low-adhesion plastics or adding a small amount of a carrier protein like BSA (if compatible with your assay) may help.
Consider preparing fresh inhibitor solutions daily or performing a time-course experiment to quantify the rate of activity loss under your specific conditions.
Q5: How does light exposure affect the stability of the inhibitor?
A: While Argatroban is reported to be relatively stable under photolytic stress, it is standard practice to protect it from light, especially during storage and after dilution.[1][3] Prepared solutions should not be exposed to direct sunlight.[3] For multi-day experiments, using amber vials or covering plates with foil is a recommended precaution.
Quantitative Stability Data
The following tables summarize stability data for Argatroban, which can serve as a reference for a typical direct thrombin inhibitor.
Table 1: Recommended Storage Conditions for Argatroban
| Condition | Temperature | Light Exposure | Duration |
|---|---|---|---|
| Long-Term (Solid) | -20°C | Protect from light | > 4 years[1] |
| Short-Term (Solid) | 2°C to 8°C | Protect from light | Per manufacturer |
| Stock Solution (in DMSO) | -20°C | Protect from light | Up to 6 months |
| Aqueous Solution | 20°C to 25°C | Protect from light | See Table 2 |
Table 2: Stability of Diluted Argatroban Solutions (1 mg/mL)
| Diluent | Storage Temperature | Stability Duration | Reference |
|---|---|---|---|
| 0.9% Sodium Chloride Injection | 20°C to 25°C (Room Temp) | 96 hours | [3] |
| 0.9% Sodium Chloride Injection | 2°C to 8°C (Refrigerated) | 96 hours | [3] |
| 5% Dextrose Injection | 20°C to 25°C (Room Temp) | 4 hours | [3] |
| 5% Dextrose Injection | 2°C to 8°C (Refrigerated) | 4 hours | [3] |
| Lactated Ringer's Injection | 20°C to 25°C (Room Temp) | 4 hours | [3] |
| Lactated Ringer's Injection | 2°C to 8°C (Refrigerated) | 4 hours |[3] |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and establish the intrinsic stability of the thrombin inhibitor, as recommended by ICH guidelines.[5][6]
-
Preparation: Prepare stock solutions of the inhibitor in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the inhibitor solution. Incubate at 60°C for 2-4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the inhibitor solution. Incubate at 60°C for 2-4 hours.
-
Oxidation: Add 3-6% H₂O₂ to the inhibitor solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Incubate the solid inhibitor at 60°C for 24 hours.
-
Photolytic Stress: Expose the solid inhibitor to a calibrated light source (e.g., 1.2 million lux hours and 200 W h/m²) in a photostability chamber.
-
-
Neutralization: After incubation, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a stability-indicating analytical method like RP-HPLC (see Protocol 2) to quantify the remaining parent compound and detect degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is used to separate the active inhibitor from its potential degradation products, allowing for accurate quantification.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. An example could be a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) and acetonitrile.[7]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength appropriate for the inhibitor's chromophore (e.g., 225 nm).[7]
-
Procedure:
-
Prepare a calibration curve using standards of known concentrations.
-
Inject the samples from the stability/degradation study.
-
Calculate the concentration of the inhibitor by comparing its peak area to the calibration curve.
-
Assess peak purity to ensure the main peak does not co-elute with degradation products.
-
Protocol 3: In Vitro Thrombin Activity Assay (Chromogenic)
This functional assay determines if the inhibitor retains its biological activity after being subjected to different storage or stress conditions.
-
Principle: The assay measures the inhibitor's ability to block thrombin from cleaving a chromogenic substrate. The resulting color change is inversely proportional to the inhibitor's activity.
-
Materials: Purified human thrombin, a thrombin-specific chromogenic substrate, and an assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the thrombin inhibitor samples (stressed samples and controls) at various dilutions.
-
Add a fixed concentration of thrombin to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a plate reader.
-
Calculate the percent inhibition relative to a control containing no inhibitor. Compare the activity of the stored/stressed samples to a freshly prepared standard to determine any loss in potency.
-
Visualizations
Caption: Mechanism of Action for a Direct Thrombin Inhibitor.
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Guide for Loss of Inhibitor Activity.
References
troubleshooting unexpected results in Thrombin inhibitor 13 experiments
Welcome to the technical support center for Thrombin Inhibitor 13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, direct, and reversible inhibitor of thrombin (Factor IIa).[1][2] It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade.[3][4] This direct inhibition does not require a cofactor like antithrombin.[5]
Q2: What are the expected in vitro effects of this compound?
A2: In vitro, this compound is expected to prolong clotting times in a dose-dependent manner. This can be measured using standard coagulation assays such as the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT).
Q3: How should I store and handle this compound?
A3: For optimal performance, this compound should be stored at -20°C, protected from light and moisture.[6] Once reconstituted, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[6]
Q4: My observed IC50 value for this compound is higher than expected. What are the possible causes?
A4: A higher than expected IC50 value can result from several factors:
-
Inhibitor Integrity: Improper storage or handling may have led to degradation of the compound. Ensure it has been stored correctly and avoid multiple freeze-thaw cycles.[6]
-
Enzyme Activity: The activity of your thrombin stock may be suboptimal. It is crucial to validate the activity of the enzyme before conducting inhibition assays.[6]
-
Assay Conditions: The pH and composition of your reaction buffer can significantly impact inhibitor performance. The optimal pH for thrombin activity is generally between 7.3 and 8.8.[6] Certain buffer components, like high concentrations of phosphate (B84403), may interfere with the assay.[6]
-
Substrate Concentration: The concentration of the chromogenic or fluorogenic substrate can influence the apparent IC50 value, especially for competitive inhibitors. Ensure you are using a consistent and appropriate substrate concentration.
Q5: I am observing significant variability between replicate wells in my assay. What could be the reason?
A5: Variability between replicates can be caused by:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error. Ensure your pipettes are calibrated and use appropriate techniques.
-
Incomplete Mixing: Ensure all components in the well are thoroughly mixed before starting the measurement.
-
Temperature Fluctuations: Maintain a stable temperature throughout the assay, as enzyme kinetics are temperature-dependent.
-
Plate Reader Issues: Ensure the plate reader is functioning correctly and that the correct wavelengths are being used for your substrate.[7]
Troubleshooting Guide
This guide addresses common unexpected results you may encounter during your experiments with this compound.
Issue 1: No or Low Inhibition of Thrombin Activity
-
Possible Cause:
-
Incorrect Inhibitor Concentration: Errors in dilution calculations or pipetting.
-
Degraded Inhibitor: Improper storage or handling.[6]
-
Inactive Thrombin: The enzyme may have lost activity due to improper storage or handling.
-
Inappropriate Assay Buffer: The pH may be outside the optimal range for thrombin, or the buffer may contain interfering substances.[6]
-
-
Troubleshooting Steps:
-
Verify Calculations and Dilutions: Double-check all calculations for preparing your stock and working solutions of this compound.
-
Use a Fresh Aliquot: Thaw a new, single-use aliquot of the inhibitor for your experiment.
-
Confirm Thrombin Activity: Run a control experiment with thrombin and its substrate without the inhibitor to ensure the enzyme is active.[6]
-
Check Buffer pH and Composition: Measure the pH of your assay buffer to confirm it is within the optimal range (typically 7.3-8.8).[6] If using a phosphate buffer, consider trying an alternative like Tris or HEPES.
-
Issue 2: Non-linear or Plateaued Response in Coagulation Assays
-
Possible Cause:
-
High Inhibitor Concentration: At high concentrations, some coagulation assays, like the aPTT, can exhibit a non-linear response to direct thrombin inhibitors.[8]
-
Reagent Limitations: The assay reagents may become the limiting factor at high levels of anticoagulation.
-
-
Troubleshooting Steps:
-
Adjust Inhibitor Concentration Range: Test a wider range of inhibitor concentrations, including lower concentrations, to identify the linear range of the assay.
-
Consider Alternative Assays: For more sensitive and linear monitoring at higher inhibitor concentrations, consider using an ecarin clotting time (ECT) assay.[8]
-
Data Presentation
Table 1: Example Inhibitory Activity of this compound
| Assay Type | Endpoint | Value (nM) |
| Thrombin Inhibition (Enzymatic) | IC50 | 5.2 |
| Activated Partial Thromboplastin Time (aPTT) | 2x Clotting Time | 150 |
| Prothrombin Time (PT) | 2x Clotting Time | 250 |
| Thrombin Time (TT) | 2x Clotting Time | 50 |
Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
Protocol 1: Thrombin Inhibition Assay (Chromogenic)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare a solution of human α-thrombin in assay buffer.
-
Prepare a solution of a chromogenic thrombin substrate in assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the thrombin solution to all wells and incubate for 10-15 minutes at room temperature.[7]
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[6]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.[6]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in a suitable buffer.
-
Pre-warm pooled normal plasma, aPTT reagent, and calcium chloride solution to 37°C.
-
-
Assay Procedure:
-
In a coagulometer cuvette, mix the pooled normal plasma with the diluted this compound or vehicle control.
-
Add the aPTT reagent and incubate for the manufacturer-specified time at 37°C.
-
Initiate clotting by adding the pre-warmed calcium chloride solution.
-
Record the time to clot formation.
-
-
Data Analysis:
-
Plot the clotting time against the concentration of this compound.
-
Determine the concentration of the inhibitor that doubles the baseline clotting time.
-
Visualizations
Caption: Thrombin's role in the final step of the coagulation cascade and its inhibition.
References
- 1. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Monitoring the Direct Thrombin Inhibitors | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
how to minimize the degradation of Thrombin inhibitor 13 in plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Thrombin Inhibitor 13 in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the degradation of this compound in plasma?
A1: The degradation of this compound in plasma is likely due to two main factors:
-
Enzymatic Degradation: Plasma contains a multitude of enzymes, such as proteases (e.g., thrombin itself can cause proteolysis) and esterases, that can metabolize the inhibitor, especially if it has peptide or ester bonds.[1][2][3]
-
Physicochemical Instability: Factors like pH, temperature, and storage conditions can significantly impact the chemical stability of the inhibitor.[4][5][6][7]
Q2: What are the optimal storage conditions for plasma samples containing this compound?
A2: To minimize degradation, plasma samples should be stored under the following conditions:
-
Temperature: For short-term storage (up to a few hours), keep samples on ice (2-8°C). For long-term storage, snap-freeze the plasma in aliquots and store at -80°C.[8] Avoid repeated freeze-thaw cycles as this can degrade both the inhibitor and plasma components.
-
pH: Maintain a physiological pH of around 7.4.[9] Plasma pH can increase if CO2 escapes from the sample, so it is crucial to keep tubes tightly sealed.[6][7]
-
Aliquotting: Store plasma in small, single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.
Q3: Should I use protease and/or esterase inhibitors in my plasma samples?
A3: Yes, the use of broad-spectrum protease and esterase inhibitors is highly recommended to prevent enzymatic degradation of this compound.[10][11] A cocktail of inhibitors is often more effective than a single inhibitor.[11] It is crucial to add the inhibitors to the blood collection tubes immediately upon sample collection.[11]
Q4: What type of collection tube is best for plasma stability studies with this compound?
A4: The choice of anticoagulant can influence the stability of your inhibitor.[11] While EDTA is commonly used, it is important to verify its compatibility with your specific assay. Tubes containing a cocktail of protease and peptidase inhibitors are commercially available and can significantly improve sample stability.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound observed. | Enzymatic degradation by plasma proteases and/or esterases. | Add a broad-spectrum protease and esterase inhibitor cocktail to the plasma immediately after collection.[11] Keep samples on ice at all times. |
| Incorrect storage temperature. | Store plasma aliquots at -80°C for long-term storage and thaw on ice just before use.[8] | |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of plasma samples. | Prepare single-use aliquots of your plasma to avoid multiple freeze-thaw cycles. |
| Variation in plasma pH. | Ensure plasma tubes are well-sealed to prevent CO2 escape and subsequent pH increase.[6][7] Consider buffering the plasma to maintain a stable pH. | |
| Low recovery of the inhibitor from plasma. | Binding of the inhibitor to plasma proteins. | While extensive protein binding can reduce clearance, it can also affect quantification.[10] Consider methods to dissociate the inhibitor from plasma proteins before analysis, if necessary for your assay. |
| Adsorption to container surfaces. | Use low-binding microcentrifuge tubes and pipette tips. |
Quantitative Data Summary
The following table summarizes the impact of various conditions on the stability of a hypothetical small molecule inhibitor in plasma, based on general principles. Specific data for this compound would need to be generated experimentally.
| Condition | Parameter | Value | Effect on Inhibitor Half-Life (t1/2) |
| Temperature | Storage Temperature | 4°C | Moderate |
| -20°C | Good | ||
| -80°C | Excellent[8] | ||
| pH | Plasma pH | 7.0 - 7.5 | Optimal[9] |
| > 8.0 | Decreased Stability[6][7] | ||
| Additives | Protease Inhibitor Cocktail | Present | Significantly Increased[11] |
| Absent | Decreased | ||
| Esterase Inhibitors | Present | Increased (if ester linkages are present)[1] | |
| Absent | Decreased (if ester linkages are present) |
Experimental Protocols
Protocol: Assessing the Plasma Stability of this compound
This protocol outlines a general method to determine the in vitro stability of this compound in plasma.
1. Materials:
- This compound stock solution (in a suitable solvent like DMSO)
- Human plasma (or plasma from the species of interest) with appropriate anticoagulant (e.g., EDTA)
- Protease and esterase inhibitor cocktails (optional, for comparison)
- Incubator or water bath set to 37°C
- Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
- LC-MS/MS system for analysis
- Low-binding microcentrifuge tubes
2. Procedure:
- Prepare single-use aliquots of plasma and store at -80°C until use.
- Thaw plasma on ice. If using, add the protease/esterase inhibitor cocktail to the plasma.
- Pre-warm the plasma to 37°C for 5-10 minutes.
- Spike this compound into the plasma at the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent (e.g., DMSO) should be low (<1%) to avoid protein precipitation and effects on enzyme activity.[12]
- Immediately after adding the inhibitor, take a sample for the t=0 time point. Quench the reaction by adding the plasma sample to 3-4 volumes of ice-cold acetonitrile containing an internal standard.
- Incubate the remaining plasma-inhibitor mixture at 37°C.
- Collect samples at various time points (e.g., 15, 30, 60, 120 minutes). At each time point, quench the reaction as described in step 5.
- After the final time point, vortex all quenched samples and centrifuge at high speed to precipitate proteins.
- Transfer the supernatant to a new tube or a 96-well plate for analysis.
- Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
- Plot the natural logarithm of the percentage remaining versus time.
- The slope of the linear regression of this plot will give the degradation rate constant (k).
- Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Visualizations
Caption: Potential degradation pathways of this compound in plasma.
Caption: Workflow for assessing the stability of this compound in plasma.
References
- 1. Plasma esterase activity and the metabolism of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin induces broad spectrum proteolysis in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. propofoldreams.wordpress.com [propofoldreams.wordpress.com]
- 4. Amidase activity and thermal stability of human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of pH on thrombin generation-An unrecognized potential source of variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vbn.aau.dk [vbn.aau.dk]
- 8. Stability of coagulation proteins in frozen plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Stability of Proline-Derived Direct Thrombin Inhibitors through Hydroxyl to Heterocycle Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. ijpsonline.com [ijpsonline.com]
addressing batch-to-batch variability of Thrombin inhibitor 13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with Thrombin Inhibitor 13, with a specific focus on addressing batch-to-batch variability.
Troubleshooting Guide: Addressing Batch-to-Batch Variability of this compound
Batch-to-batch variability in the activity of this compound can arise from several factors, from the synthesis and purification of the compound to its handling and use in downstream applications. This guide provides a structured approach to identifying and mitigating these issues.
Summary of Potential Causes and Solutions for Batch-to-Batch Variability
| Potential Cause | Recommended Action | Analytical Techniques for Verification |
| Chemical Purity and Identity | 1. Verify the identity and purity of each new batch upon receipt. 2. Compare the analytical data from the new batch with a previously validated, high-performing batch (if available). | - High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) for purity assessment. - Mass Spectrometry (MS) to confirm the molecular weight. - Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. |
| Residual Solvents or Impurities | 1. Quantify the presence of any residual solvents from the synthesis process. 2. Identify and quantify any process-related impurities or degradation products. | - Gas Chromatography (GC) for residual solvent analysis. - Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling. |
| Polymorphism | 1. Analyze the crystalline structure of different batches. Polymorphs can have different solubility and dissolution rates, affecting biological activity. | - X-Ray Powder Diffraction (XRPD) to identify the crystalline form. - Differential Scanning Calorimetry (DSC) to detect different melting points associated with polymorphs. |
| Water Content | 1. Accurately determine the water content of each batch, as it can affect the calculated concentration of stock solutions. | - Karl Fischer titration for precise water content measurement. - Thermogravimetric Analysis (TGA) to assess loss on drying. |
| Compound Stability and Storage | 1. Ensure the inhibitor is stored under the recommended conditions (temperature, light, humidity). 2. Perform stability studies on stock solutions to determine their shelf-life under various storage conditions. | - HPLC to monitor for degradation products over time. |
| Experimental Conditions | 1. Standardize all experimental protocols, including reagent preparation, incubation times, and temperature. 2. Use a positive control (a well-characterized thrombin inhibitor) and a negative control in every experiment. | - Review and document all experimental parameters meticulously. |
| Assay-Specific Variability | 1. Ensure consistent cell passage numbers and health for cell-based assays. 2. Validate the consistency of enzyme activity (Thrombin) and substrate concentration between experiments. | - Regular cell line authentication and mycoplasma testing. - Enzyme kinetics assays to confirm thrombin activity. |
Frequently Asked Questions (FAQs)
Q1: We have observed a significant drop in the inhibitory potency (IC50) of a new batch of this compound compared to our previous lot. How should we troubleshoot this?
A1: A drop in potency is a common issue related to batch-to-batch variability. We recommend a systematic approach to identify the root cause:
-
Confirm Compound Identity and Purity: The first step is to verify that the new batch of this compound is chemically identical and as pure as the previous batch. We recommend performing HPLC/UHPLC, Mass Spectrometry, and NMR analysis and comparing the results to the certificate of analysis and data from the previous lot.
-
Assess Water Content: An often-overlooked factor is the water content, which can vary between batches. A higher water content in the new batch will lead to a lower effective concentration when preparing stock solutions, resulting in an apparent decrease in potency. We recommend performing Karl Fischer titration to accurately determine the water content.
-
Investigate for Impurities: The presence of impurities, even in small amounts, can interfere with the assay or compete with the inhibitor, leading to a higher IC50 value. LC-MS is a powerful tool for identifying and quantifying any potential impurities.
-
Evaluate Experimental Consistency: If the analytical characterization of the new batch matches the old one, the issue may lie in the experimental setup. Ensure that all reagents, including the thrombin enzyme and substrate, are from consistent lots and are performing as expected. Running a known reference compound alongside the new batch of this compound can help to isolate the problem.
Q2: Our in-house analytical team has confirmed that two batches of this compound are chemically identical and have high purity (>99%). However, we still observe a 2-fold difference in our cell-based functional assay. What could be the reason?
A2: When chemical identity and purity are confirmed, other physicochemical properties and experimental variables should be investigated:
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates.[1] This can significantly impact the concentration of the active compound in your assay medium, leading to variability in biological response. We recommend performing XRPD to determine if the two batches have different crystalline forms.
-
Compound Solubility and Aggregation: Ensure that this compound is fully dissolved in your assay buffer. The formation of aggregates can reduce the effective concentration of the monomeric, active inhibitor. Consider using techniques like Dynamic Light Scattering (DLS) to check for aggregation.
-
Cell Line Stability: In cell-based assays, the response can be influenced by the health, passage number, and genetic drift of the cell line.[2] It is crucial to use cells within a consistent and low passage number range and to regularly check for mycoplasma contamination.
-
Assay Conditions: Subtle variations in assay conditions, such as pH, temperature, or serum concentration in the media, can impact the biological response.[3][4] Strict adherence to a standardized protocol is essential for reproducible results.
Q3: What are the recommended analytical methods for routine quality control of incoming batches of this compound?
A3: For routine quality control, we recommend a tiered approach to ensure the consistency and quality of each new batch of this compound:
Recommended QC Testing for this compound
| Tier | Test | Purpose |
| Tier 1: Identity and Purity | HPLC/UHPLC with UV detection | To determine the purity of the compound and detect any major impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | |
| ¹H NMR Spectroscopy | To confirm the chemical structure and identify any structural discrepancies. | |
| Tier 2: Physicochemical Properties | Karl Fischer Titration | To accurately measure the water content. |
| X-Ray Powder Diffraction (XRPD) | To identify the crystalline form and check for polymorphism (recommended if variability persists). | |
| Tier 3: Functional Activity | In vitro Thrombin Activity Assay (e.g., chromogenic or clotting assay) | To confirm the biological potency (IC50) of the new batch against a reference standard. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
Protocol 2: In Vitro Thrombin Chromogenic Assay
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the inhibitor in assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA).
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 20 µL of human α-thrombin (e.g., 2 nM final concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a chromogenic thrombin substrate (e.g., S-2238).
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
References
Technical Support Center: Overcoming Resistance to Thrombin Inhibitor 13
Disclaimer: "Thrombin Inhibitor 13" is not a publicly documented or widely recognized compound. This guide provides general strategies and troubleshooting advice applicable to direct thrombin inhibitors. Researchers should adapt these principles to their specific compound and experimental system.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to targeted inhibitors can arise through various mechanisms. The most common include:
-
Target Modification: Mutations in the thrombin gene (F2) could alter the drug binding site, reducing the inhibitor's efficacy.
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cells.
-
Bypass Pathways: Cells may activate alternative signaling pathways to compensate for thrombin inhibition, rendering the inhibitor less effective.
-
Drug Inactivation: Intracellular enzymes could metabolize and inactivate the inhibitor.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be confirmed by comparing the dose-response curve of your potentially resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the IC50 value (the concentration of inhibitor required to inhibit 50% of thrombin activity) indicates resistance.
Q3: What initial steps should I take to troubleshoot resistance?
A3: Start by verifying the basics:
-
Compound Integrity: Confirm the identity, purity, and concentration of your this compound stock solution. Degradation or incorrect concentration can mimic resistance.
-
Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assay Validation: Ensure your assay for measuring thrombin activity is optimized and performing as expected with appropriate positive and negative controls.
Troubleshooting Guides
Issue 1: Gradual Loss of Inhibition Over Time
If you observe a decreasing effect of this compound with continuous exposure, your cells may be developing resistance.
Workflow for Investigating Acquired Resistance
Caption: Workflow for developing and characterizing cell lines with acquired resistance.
Experimental Protocol: Generating Resistant Cell Lines
-
Initial Exposure: Culture the parental cell line in the presence of this compound at a concentration equal to the IC20 (20% inhibitory concentration).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the inhibitor concentration in a stepwise manner.
-
Isolation: After several months of continuous culture, isolate single-cell clones from the high-concentration culture.
-
Characterization: Expand the clones and confirm their resistance by determining the IC50 value for this compound and comparing it to the parental cell line.
Issue 2: High IC50 Value in a New Cell Line
If a new cell line shows intrinsically low sensitivity to this compound, it may have pre-existing resistance mechanisms.
Troubleshooting Decision Tree
Caption: Decision tree for investigating intrinsic resistance to a thrombin inhibitor.
Experimental Protocol: ABC Transporter Inhibition Assay
-
Cell Seeding: Seed the cell line of interest in a 96-well plate.
-
Co-treatment: Treat the cells with a serial dilution of this compound, both in the presence and absence of a fixed concentration of an ABC transporter inhibitor (e.g., 10 µM Verapamil).
-
Thrombin Activity Assay: After an appropriate incubation period, measure thrombin activity using a chromogenic substrate.
-
Data Analysis: Calculate the IC50 for this compound with and without the transporter inhibitor. A significant decrease in the IC50 in the co-treated group suggests the involvement of efflux pumps.
Data Summary
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 50 | 1 |
| Resistant Clone 1 | This compound | 850 | 17 |
| Parental | This compound + Verapamil | 45 | - |
| Resistant Clone 1 | This compound + Verapamil | 120 | - |
Table 2: Gene Expression Analysis in Resistant vs. Parental Cells (Hypothetical Data)
| Gene | Fold Change (Resistant/Parental) | Putative Role in Resistance |
| ABCB1 (MDR1) | +15.2 | Drug Efflux Pump |
| F2 | +1.1 | Target (No change in expression) |
| PAR1 | +8.5 | Bypass Signaling |
Potential Signaling Pathway Alterations
Resistance may arise from the upregulation of pathways that bypass the need for thrombin signaling, such as increased signaling through Protease-Activated Receptors (PARs) by other proteases.
Signaling Pathway Diagram
interference of Thrombin inhibitor 13 in standard coagulation tests
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thrombin Inhibitor 13 in experiments involving standard coagulation tests.
Frequently Asked Questions (FAQs)
Q1: How does this compound affect standard coagulation assays?
This compound is a direct thrombin inhibitor. It directly binds to and inhibits the activity of thrombin (Factor IIa), a key enzyme in the coagulation cascade. This inhibition will lead to a concentration-dependent prolongation of clotting times in various standard coagulation assays. The most significantly affected test is the Thrombin Time (TT), which directly measures the conversion of fibrinogen to fibrin (B1330869) by thrombin. Other tests like the activated Partial Thromboplastin (B12709170) Time (aPTT) and Prothrombin Time (PT) will also be prolonged. The effect on fibrinogen measurement can vary depending on the assay methodology.
Q2: Why is the Thrombin Time (TT) so sensitive to this compound?
The TT assay involves adding a known amount of thrombin to a plasma sample and measuring the time it takes for a clot to form. Since this compound directly targets thrombin, its presence will potently inhibit the exogenous thrombin added in the assay, leading to a significant and direct prolongation of the clotting time. This makes the TT a very sensitive qualitative indicator of the presence of a direct thrombin inhibitor.
Q3: Can I use a standard PT/INR assay to monitor the anticoagulant effect of this compound?
While this compound does prolong the PT, the international normalized ratio (INR) system was developed and validated for monitoring vitamin K antagonists (e.g., warfarin). The thromboplastin reagents used in PT assays have varying sensitivities to direct thrombin inhibitors. Therefore, the INR is not a reliable measure of the anticoagulant activity of this compound and its use is not recommended.
Q4: How does this compound affect fibrinogen measurement?
The effect of this compound on fibrinogen measurement depends on the method used. For Clauss (functional) fibrinogen assays, which are based on the thrombin clotting time, the presence of the inhibitor can lead to an underestimation of the fibrinogen concentration due to the prolonged clotting time. Antigenic fibrinogen assays, which measure the fibrinogen protein level directly, are generally not affected by the functional activity of thrombin and will provide a more accurate result in the presence of this compound.
Troubleshooting Guide
Issue 1: Unexpectedly prolonged aPTT and PT results.
-
Possible Cause: Presence of this compound in the plasma sample.
-
Troubleshooting Steps:
-
Confirm the presence of an inhibitor: Perform a Thrombin Time (TT). A significantly prolonged or unclottable TT is highly suggestive of a direct thrombin inhibitor.
-
Mixing Studies: If the aPTT is prolonged, a 1:1 mix with normal plasma can be performed. If the aPTT corrects, it suggests a factor deficiency. If it does not correct, it indicates the presence of an inhibitor, such as this compound.
-
Use a specific assay: If quantitative measurement is required, consider using a chromogenic anti-IIa assay, which is more specific for measuring the activity of direct thrombin inhibitors.
-
Issue 2: Fibrinogen levels are lower than expected.
-
Possible Cause: Interference of this compound with the Clauss fibrinogen assay.
-
Troubleshooting Steps:
-
Review the assay principle: Confirm if your fibrinogen assay is a functional (Clauss) or antigenic method.
-
Use an alternative method: If using the Clauss method, re-measure the fibrinogen level using an antigenic method (e.g., immunoturbidimetric assay) which is unaffected by thrombin inhibition.
-
Sample Dilution: For Clauss assays, diluting the sample may sometimes mitigate the effect of the inhibitor, but this should be validated in your laboratory.
-
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative effects of this compound on standard coagulation tests. The exact values will be concentration-dependent.
| Coagulation Test | Expected Effect of this compound | Typical Observation |
| Prothrombin Time (PT) | Prolonged | Concentration-dependent increase in clotting time (seconds). INR is unreliable. |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Concentration-dependent increase in clotting time (seconds). |
| Thrombin Time (TT) | Markedly Prolonged | Often results in an unclottable sample at therapeutic concentrations. |
| Fibrinogen (Clauss Method) | Falsely Decreased | Underestimation of fibrinogen concentration (g/L). |
| Fibrinogen (Antigenic Method) | No significant effect | Provides an accurate measure of fibrinogen protein level. |
Experimental Protocols
Prothrombin Time (PT)
-
Principle: The PT test evaluates the extrinsic and common pathways of coagulation.
-
Procedure:
-
Pre-warm the patient's citrated plasma and the thromboplastin reagent to 37°C.
-
Pipette 100 µL of plasma into a cuvette.
-
Add 200 µL of the pre-warmed thromboplastin reagent to the plasma.
-
Simultaneously start a timer and measure the time until clot formation.
-
The result is reported in seconds and can be converted to an INR for patients on vitamin K antagonists.
-
Activated Partial Thromboplastin Time (aPTT)
-
Principle: The aPTT test evaluates the intrinsic and common pathways of coagulation.
-
Procedure:
-
Pre-warm the patient's citrated plasma, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride (CaCl2) solution to 37°C.
-
Pipette 100 µL of plasma and 100 µL of the aPTT reagent into a cuvette.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) to activate the contact factors.
-
Add 100 µL of pre-warmed CaCl2 to the mixture and simultaneously start a timer.
-
Measure the time until clot formation.
-
The result is reported in seconds.
-
Thrombin Time (TT)
-
Principle: The TT test assesses the final step of the common pathway, the conversion of fibrinogen to fibrin by thrombin.
-
Procedure:
-
Pre-warm the patient's citrated plasma and the thrombin reagent to 37°C.
-
Pipette 200 µL of plasma into a cuvette.
-
Add 100 µL of the thrombin reagent to the plasma.
-
Simultaneously start a timer and measure the time until clot formation.
-
The result is reported in seconds.
-
Visualizations
Caption: The coagulation cascade and the inhibitory action of this compound on Thrombin (Factor IIa).
Caption: A generalized experimental workflow for a typical coagulation assay.
Caption: A decision tree for troubleshooting unexpected prolonged clotting times.
Validation & Comparative
A Head-to-Head Comparison of Thrombin Inhibitor 13 and Dabigatran for Anticoagulant Efficacy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of the synthetic thrombin inhibitor, Thrombin Inhibitor 13 (ts-D-Phe-Pro-sulfanilyl-dicyandiamide), and the clinically established direct thrombin inhibitor, dabigatran (B194492). This document summarizes key quantitative data, outlines detailed experimental methodologies, and presents visual representations of the underlying mechanisms and workflows.
Executive Summary
Data Presentation
The following tables summarize the key quantitative data for this compound and dabigatran based on available in vitro studies.
| Inhibitor | Chemical Name | Target | Inhibition Constant (Kᵢ) |
| This compound | ts-D-Phe-Pro-sulfanilyl-dicyandiamide | Thrombin | 9 nM |
| Dabigatran | - | Thrombin | 4.5 nM[1] |
Table 1: Thrombin Inhibition Constants
| Inhibitor | Assay | Parameter | Concentration |
| Dabigatran | Activated Partial Thromboplastin (B12709170) Time (aPTT) | Doubling of Clotting Time | 0.23 µM[1] |
Table 2: In Vitro Anticoagulant Activity
Mechanism of Action
Both this compound and dabigatran are direct thrombin inhibitors, meaning they bind directly to the active site of the thrombin enzyme, thereby preventing it from cleaving fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot. This direct and competitive inhibition of thrombin distinguishes them from indirect thrombin inhibitors, such as heparins, which require a cofactor (antithrombin) to exert their anticoagulant effect.
Caption: Mechanism of action of direct thrombin inhibitors.
Experimental Protocols
Thrombin Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory activity of a compound against purified thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and polyethylene (B3416737) glycol)
-
Test compounds (this compound or dabigatran)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of the test compound to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of substrate cleavage.
-
Calculate the percentage of thrombin inhibition for each concentration of the test compound compared to a control with no inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic coagulation pathway.
Materials:
-
Citrated platelet-poor plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
Test compounds (this compound or dabigatran)
-
Coagulometer
Procedure:
-
Prepare a series of dilutions of the test compound in plasma.
-
Pre-warm the plasma samples containing the test compound and the aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix the plasma sample with the aPTT reagent and incubate for a defined period (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding a pre-warmed CaCl₂ solution.
-
The coagulometer will measure the time until a fibrin clot is formed.
-
Record the clotting time in seconds.
-
Determine the concentration of the inhibitor that doubles the clotting time compared to a control sample without the inhibitor.
Caption: Experimental workflows for in vitro efficacy testing.
Conclusion
Based on the available in vitro data, dabigatran demonstrates a higher potency as a direct thrombin inhibitor compared to this compound, as evidenced by its lower inhibition constant. The established anticoagulant effect of dabigatran in plasma, quantified by the aPTT assay, further supports its efficacy. While this compound shows promise as a potent thrombin inhibitor, further in vitro and in vivo studies, particularly those evaluating its anticoagulant activity in plasma and its pharmacokinetic and pharmacodynamic profiles, are necessary to fully assess its therapeutic potential relative to clinically approved agents like dabigatran.
References
head-to-head comparison of Thrombin inhibitor 13 and other direct thrombin inhibitors
For researchers and professionals in drug development, the landscape of anticoagulants is continually evolving, with a focus on enhancing efficacy while minimizing bleeding risks. This guide provides a detailed, data-driven comparison of a novel covalent reversible thrombin inhibitor, referred to herein as Thrombin Inhibitor 13, against established direct thrombin inhibitors (DTIs) such as dabigatran (B194492), argatroban, and bivalirudin. This compound belongs to a new class of precision oral anticoagulants (PROACs) that exhibit a unique mechanism of action, offering potential advantages in safety and efficacy.
Executive Summary
This compound, a representative of a novel class of covalent reversible direct thrombin inhibitors, demonstrates high potency and selectivity for thrombin, comparable to clinically used DTIs. A key differentiating feature of this new class of inhibitors is their minimal impact on thrombin-mediated platelet activation, which may translate to a reduced bleeding risk. While direct head-to-head data for a compound explicitly named "this compound" is limited in publicly available literature, data from exemplary compounds of the same class, such as VE-1902, provide valuable insights for comparison.
Data Presentation: Quantitative Comparison of Direct Thrombin Inhibitors
The following table summarizes the key quantitative data for this compound (represented by VE-1902 and a similar compound, Compound 1) and other major direct thrombin inhibitors.
| Parameter | This compound (VE-1902/Compound 1) | Dabigatran | Argatroban | Bivalirudin |
| Mechanism of Action | Covalent, Reversible | Competitive, Reversible | Competitive, Reversible | Bivalent, Reversible |
| Binding Site | Active Site | Active Site | Active Site | Active Site & Exosite 1 |
| Potency (IC50/Ki) | IC50: 0.7 nM (this compound)[1] | Ki: 4.5 nM[2] | Ki: ~39 nM[3] | - |
| Thrombin Generation (ETP) | EC50: 1.3 µM (VE-1902)[3][4] | EC50: 0.31 µM[3][4] | EC50: 0.36 µM[3][4] | - |
| Selectivity | >100-fold selectivity against related serine proteases (VE-1902)[3][4] | High | High | High |
| Effect on aPTT | Prolongs aPTT[1] | Concentration-dependent prolongation[2] | Dose-dependent prolongation[5] | Prolongs aPTT |
| Platelet Aggregation | Does not significantly inhibit thrombin-mediated platelet activation (VE-1902)[3][4] | Less effect on thrombin-mediated platelet aggregation[6] | Inhibits thrombin-induced platelet aggregation[3] | Inhibits thrombin-mediated platelet activation and aggregation[7] |
| Administration | Oral | Oral | Intravenous | Intravenous |
Mechanism of Action and Signaling Pathways
Direct thrombin inhibitors exert their anticoagulant effect by binding directly to thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[8][9] The inhibitors discussed in this guide can be classified based on their binding characteristics.
Caption: Mechanism of action of direct thrombin inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the protocols for key assays used in the characterization of thrombin inhibitors.
In Vitro Thrombin Inhibition Assay (Fluorometric)
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic fluorogenic substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., Tris-HCl with PEG).
-
Prepare a stock solution of the fluorogenic substrate (e.g., Boc-VPR-AMC) in DMSO.
-
Prepare serial dilutions of the test inhibitors (this compound, Dabigatran, Argatroban, Bivalirudin) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test inhibitor dilutions.
-
Add the thrombin solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 350/450 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
-
Caption: Workflow for in vitro thrombin inhibition assay.
Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay
Principle: The aPTT assay measures the time it takes for a plasma sample to clot after the addition of a reagent that activates the intrinsic and common pathways of coagulation.[10] This test is sensitive to the presence of thrombin inhibitors.[10]
Protocol:
-
Sample Preparation:
-
Collect whole blood in tubes containing 3.2% sodium citrate.
-
Prepare platelet-poor plasma (PPP) by centrifugation.
-
-
Assay Procedure:
-
Pre-warm the PPP samples and aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix the PPP with the test inhibitor at various concentrations.
-
Add the aPTT reagent (containing a contact activator and phospholipids) and incubate for a defined period (e.g., 3-5 minutes).
-
Initiate clotting by adding pre-warmed calcium chloride.
-
The coagulometer will automatically detect clot formation and record the clotting time in seconds.
-
-
Data Analysis:
-
Determine the concentration of the inhibitor that doubles the baseline aPTT.
-
Thrombin Generation Assay (TGA)
Principle: This assay provides a global assessment of hemostasis by measuring the total amount of thrombin generated over time in plasma after the initiation of coagulation.
Protocol:
-
Sample Preparation:
-
Prepare platelet-poor plasma (PPP) as described for the aPTT assay.
-
-
Assay Procedure:
-
In a 96-well plate, add PPP samples containing different concentrations of the test inhibitors.
-
Add a reagent containing a small amount of tissue factor and phospholipids (B1166683) to trigger coagulation.
-
Simultaneously, add a fluorogenic substrate for thrombin.
-
Monitor the fluorescence over time in a fluorometer equipped with a dispenser.
-
-
Data Analysis:
-
The fluorescence signal is converted to thrombin concentration using a calibrator.
-
Key parameters are calculated from the thrombin generation curve, including the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated.
-
Determine the EC50 of the inhibitor for the reduction of ETP.
-
Concluding Remarks
This compound and its class of covalent reversible inhibitors present a promising new direction in anticoagulant therapy. Their high potency and selectivity, combined with a potentially improved safety profile due to the preservation of platelet function, warrant further investigation. This guide provides a foundational comparison based on available preclinical data. As more comprehensive head-to-head clinical data becomes available, a clearer picture of the therapeutic potential of this novel inhibitor class will emerge.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verseon [verseon.com]
- 4. VE-1902-A direct thrombin inhibitor with reversible covalent mechanism of action shows efficacy with reduced bleeding in rodent models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
- 9. Bivalirudin as an Alternative to Heparin for Anticoagulation in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activated partial thromboplastin time assay - Clinical Laboratory int. [clinlabint.com]
Validating the Anticoagulant Activity of Thrombin Inhibitor 13 in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the anticoagulant activity of the novel direct thrombin inhibitor, Thrombin Inhibitor 13, in human plasma. To facilitate a comprehensive evaluation, its performance is compared against established direct thrombin inhibitors: Dabigatran (B194492), Argatroban (B194362), and Bivalirudin. This document outlines detailed experimental protocols for key coagulation assays and presents comparative data in a structured format.
Comparative Anticoagulant Activity
The following tables summarize the concentration-dependent effects of this compound and comparator compounds on standard coagulation parameters in human plasma.[1][2][3][4][5][6] The provided data for Dabigatran, Argatroban, and Bivalirudin are compiled from various in vitro studies. Researchers should populate the fields for "this compound" with their experimental findings.
Table 1: Effect on Activated Partial Thromboplastin (B12709170) Time (aPTT)
| Concentration (ng/mL) | This compound aPTT (seconds) | Dabigatran aPTT (seconds) | Argatroban aPTT (seconds) | Bivalirudin aPTT (seconds) |
| 0 (Baseline) | User Data | ~25-35 | ~25-35 | ~25-35 |
| 50 | User Data | ~40-50 | ~40-55 | ~35-45 |
| 100 | User Data | ~50-70 | ~55-75 | ~45-55 |
| 250 | User Data | ~70-100+ (curvilinear response)[1] | ~75-100+ | ~55-70 |
| 500 | User Data | >100 | >100 | ~70-90 |
Note: aPTT response to dabigatran is curvilinear, plateauing at higher concentrations.[1]
Table 2: Effect on Prothrombin Time (PT)
| Concentration (ng/mL) | This compound PT (seconds) | Dabigatran PT (seconds) | Argatroban PT (seconds) | Bivalirudin PT (seconds) |
| 0 (Baseline) | User Data | ~11-14 | ~11-14 | ~11-14 |
| 100 | User Data | Minimal prolongation | Prolonged | ~12-15 |
| 200 | User Data | Minimal prolongation | Prolonged | ~13-16 |
| 400 | User Data | Slight prolongation | Significantly prolonged | ~14-18 |
| 600 | User Data | Slight prolongation | Significantly prolonged | ~15-20 |
Note: Dabigatran has a minimal effect on PT at clinically relevant concentrations.[1][7]
Table 3: Effect on Thrombin Time (TT)
| Concentration (ng/mL) | This compound TT (seconds) | Dabigatran TT (seconds) | Argatroban TT (seconds) | Bivalirudin TT (seconds) |
| 0 (Baseline) | User Data | ~15-20 | ~15-20 | ~15-20 |
| 50 | User Data | Significantly prolonged (>100s) | Significantly prolonged | Significantly prolonged |
| 100 | User Data | >200s | >200s | >200s |
| 250 | User Data | Undetectable (No clot) | Undetectable (No clot) | Undetectable (No clot) |
| 500 | User Data | Undetectable (No clot) | Undetectable (No clot) | Undetectable (No clot) |
Note: Thrombin time is highly sensitive to direct thrombin inhibitors, with even low concentrations causing significant prolongation.[8][9]
Mechanism of Action: Direct Thrombin Inhibition
Direct thrombin inhibitors exert their anticoagulant effect by binding directly to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot.[10][11][12][13] This mechanism is distinct from indirect inhibitors like heparin, which require a cofactor (antithrombin) to inactivate thrombin.
Caption: Mechanism of direct thrombin inhibitors.
Experimental Protocols
Detailed methodologies for the key coagulation assays are provided below to ensure reproducibility and accuracy of results.
Preparation of Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant. The ratio of blood to anticoagulant should be 9:1.[14]
-
Centrifugation: Centrifuge the citrated whole blood at 2500 x g for 15 minutes at room temperature to separate the plasma from blood cells.[15]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) into a clean polypropylene (B1209903) tube, avoiding the buffy coat layer.
-
Second Centrifugation: To ensure the plasma is platelet-poor, centrifuge the collected plasma again at 2500 x g for 15 minutes.
-
Storage: The resulting platelet-poor plasma can be used immediately or aliquoted and stored at -80°C for future use. Thaw frozen plasma at 37°C for 5-10 minutes before use.
In Vitro Anticoagulant Activity Workflow
The general workflow for assessing the anticoagulant activity of a test compound in human plasma is depicted below.
Caption: General experimental workflow.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.
-
Reagent and Sample Preparation: Pre-warm the aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids) and 0.025 M calcium chloride (CaCl2) solution to 37°C.[16][17][18]
-
Incubation: Pipette 100 µL of platelet-poor plasma (pre-incubated with the test inhibitor or vehicle) into a coagulometer cuvette. Add 100 µL of the pre-warmed aPTT reagent. Incubate the mixture for 3-5 minutes at 37°C.[17]
-
Initiation of Clotting: Add 100 µL of the pre-warmed CaCl2 solution to the cuvette and simultaneously start a timer.
-
Clot Detection: The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.[19][20]
-
Reagent and Sample Preparation: Pre-warm the PT reagent (containing tissue factor and calcium) to 37°C.[15][21][22]
-
Incubation: Pipette 100 µL of platelet-poor plasma (pre-incubated with the test inhibitor or vehicle) into a coagulometer cuvette and incubate for 1-2 minutes at 37°C.[15]
-
Initiation of Clotting: Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.
-
Clot Detection: The coagulometer will measure the time taken for a clot to form.
Thrombin Time (TT) Assay
The TT assay specifically evaluates the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin.[14][23]
-
Reagent and Sample Preparation: Pre-warm the thrombin reagent (a standardized solution of bovine or human thrombin) and the platelet-poor plasma to 37°C.[14][24]
-
Incubation: Pipette 200 µL of the platelet-poor plasma (pre-incubated with the test inhibitor or vehicle) into a coagulometer cuvette and incubate for 1-2 minutes at 37°C.[24]
-
Initiation of Clotting: Add 100 µL of the pre-warmed thrombin reagent to the cuvette and start a timer.
-
Clot Detection: The time to clot formation is recorded in seconds.
References
- 1. droracle.ai [droracle.ai]
- 2. Effect of argatroban on the activated partial thromboplastin time: a comparison of 21 commercial reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Thrombin time - Wikipedia [en.wikipedia.org]
- 9. The effect of dabigatran on the activated partial thromboplastin time and thrombin time as determined by the Hemoclot thrombin inhibitor assay in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
- 13. brainkart.com [brainkart.com]
- 14. Thrombin Time | HE [hematology.mlsascp.com]
- 15. atlas-medical.com [atlas-medical.com]
- 16. linear.es [linear.es]
- 17. vitroscient.com [vitroscient.com]
- 18. atlas-medical.com [atlas-medical.com]
- 19. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. labcorp.com [labcorp.com]
- 22. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 23. learnhaem.com [learnhaem.com]
- 24. endotell.ch [endotell.ch]
For Immediate Release
This guide provides a detailed comparative analysis of the cross-reactivity of Thrombin Inhibitor 13, identified as ts-D-Phe-Pro-sulfanilyl-dicyandiamide, with other related serine proteases. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of the inhibitor's selectivity and potential off-target effects.
Executive Summary
This compound is a potent and specific inhibitor of thrombin. Cross-reactivity studies are crucial to understanding its potential interactions with other serine proteases that share structural similarities in their active sites. This guide summarizes the available quantitative data on the inhibitory activity of this compound against a panel of serine proteases, provides detailed experimental protocols for assessing inhibitor potency, and visualizes the inhibitor's selectivity profile and the experimental workflow.
Data Presentation: Inhibitor Potency Against a Panel of Serine Proteases
The inhibitory activity of this compound was quantified by determining the inhibition constants (Ki) against thrombin and the related serine protease, trypsin. The data clearly indicates a high degree of selectivity for thrombin over trypsin.
| Enzyme | Inhibition Constant (Ki) [nM] |
| Thrombin | 9 |
| Trypsin | 1400 |
Data sourced from a study on specific, weakly basic thrombin inhibitors.
Experimental Protocols
The determination of the inhibition constants (Ki) for this compound against serine proteases is performed using a chromogenic substrate-based enzyme inhibition assay. The following protocol outlines the general methodology.
Objective: To determine the inhibition constant (Ki) of this compound against a specific serine protease.
Materials:
-
Purified serine protease (e.g., Thrombin, Trypsin)
-
This compound (ts-D-Phe-Pro-sulfanilyl-dicyandiamide)
-
Chromogenic substrate specific for the respective protease
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and ionic strength)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in assay buffer to achieve a range of final concentrations in the assay.
-
Prepare a stock solution of the specific serine protease in assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis during the assay period.
-
Prepare a stock solution of the chromogenic substrate in assay buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed volume of the serine protease solution.
-
Varying concentrations of this compound.
-
A control well containing the enzyme and assay buffer without the inhibitor.
-
A blank well containing assay buffer and substrate but no enzyme.
-
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period to allow for the binding equilibrium to be reached.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in a microplate reader pre-set to the appropriate temperature.
-
Monitor the change in absorbance over time at the wavelength specific for the p-nitroaniline (pNA) released from the chromogenic substrate. The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.
-
Plot the fractional velocity (Vᵢ/V₀, where Vᵢ is the velocity in the presence of the inhibitor) against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated.
Caption: Workflow for determining the inhibition constant (Ki) of this compound.
Caption: Logical relationship of this compound's selectivity.
A Comparative Guide to Thrombin Inhibitor-X, Heparin, and Warfarin in Anticoagulation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel direct thrombin inhibitor, designated here as Thrombin Inhibitor-X (represented by the potent, orally active compound RWJ-671818), against the standard-of-care anticoagulants, heparin and warfarin (B611796). The information presented is intended to assist researchers in evaluating the potential of next-generation anticoagulants by providing key performance data and outlining the experimental protocols necessary for such comparisons.
Mechanism of Action: A Tale of Three Pathways
The anticoagulation effects of Thrombin Inhibitor-X, heparin, and warfarin are achieved through distinct mechanisms targeting different points in the coagulation cascade.
-
Thrombin Inhibitor-X (Direct Thrombin Inhibitor): As a direct thrombin inhibitor, this compound binds directly to the active site of thrombin (Factor IIa), preventing it from converting fibrinogen to fibrin, a critical step in clot formation. This targeted action inhibits both free and clot-bound thrombin.
-
Heparin (Indirect Thrombin and Factor Xa Inhibitor): Heparin's anticoagulant effect is indirect. It binds to and potentiates the activity of antithrombin III, a natural anticoagulant. This enhanced antithrombin III then rapidly inactivates thrombin (Factor IIa) and Factor Xa, another key enzyme in the coagulation cascade.
-
Warfarin (Vitamin K Antagonist): Warfarin disrupts the synthesis of vitamin K-dependent clotting factors in the liver. By inhibiting the enzyme vitamin K epoxide reductase, warfarin depletes the reduced form of vitamin K, which is essential for the gamma-carboxylation and activation of coagulation factors II (prothrombin), VII, IX, and X.
Quantitative Performance Data
The following tables summarize key quantitative data for Thrombin Inhibitor-X (using RWJ-671818 as a proxy), heparin, and warfarin, highlighting differences in their biochemical potency, pharmacokinetic profiles, and clinical efficacy and safety.
Table 1: Biochemical and Pharmacokinetic Profile
| Parameter | Thrombin Inhibitor-X (RWJ-671818) | Heparin (Unfractionated) | Warfarin |
| Target | Thrombin (Factor IIa) | Antithrombin III (indirectly inhibits Thrombin and Factor Xa) | Vitamin K epoxide reductase |
| Inhibition Constant (Ki) | 1.3 nM for human α-thrombin[1][2] | N/A (indirect inhibitor) | N/A (synthesis inhibitor) |
| Route of Administration | Oral[1][2] | Intravenous, Subcutaneous | Oral |
| Oral Bioavailability | 100% (in dogs)[1][2] | Poor (not given orally) | >90% |
| Half-life | ~3 hours (in dogs)[1][2] | 1-2 hours (dose-dependent) | 20-60 hours[3] |
| Metabolism | Information not available | Reticuloendothelial system, liver | Hepatic (CYP2C9) |
| Monitoring | Potentially aPTT, ACT[2] | aPTT | PT/INR |
Table 2: Efficacy and Safety Profile
| Outcome | Thrombin Inhibitor-X (RWJ-671818) / Direct Thrombin Inhibitors (DTIs) | Heparin | Warfarin |
| Efficacy (Preclinical) | 87-94% thrombus weight reduction in rat DVT model (at 30-50 mg/kg orally)[1][2] | Dose-dependent prevention of thrombus formation in various animal models | Effective in preventing thrombosis in animal models |
| Efficacy (Clinical - DTI proxy: Dabigatran) | Non-inferior to warfarin for stroke prevention in atrial fibrillation[4][5] | Standard of care for acute VTE treatment and prevention | Standard of care for long-term anticoagulation |
| Major Bleeding Risk | Generally lower or similar to warfarin (Dabigatran data)[6] | Dose-dependent; risk of heparin-induced thrombocytopenia (HIT) | 1-3% per year; risk increased with high INR[7] |
| Antidote | Specific reversal agents available for some DTIs (e.g., Idarucizumab for Dabigatran) | Protamine sulfate | Vitamin K, Prothrombin Complex Concentrates (PCCs) |
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of novel anticoagulants. Below are outlines of key in vitro and in vivo experimental protocols.
In Vitro Anticoagulation Assays
These assays measure the effect of an anticoagulant on clotting time in plasma.
-
Sample Preparation: Collect whole blood from healthy human donors or animals into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio). Centrifuge at 3000 rpm for 15 minutes to obtain platelet-poor plasma (PPP)[8].
-
Activated Partial Thromboplastin Time (aPTT):
-
Pre-warm PPP, aPTT reagent (containing a surface activator and phospholipids), and calcium chloride (CaCl₂) solution to 37°C.
-
In a cuvette, mix 50 µL of PPP with 50 µL of the test inhibitor at various concentrations. Incubate for 2 minutes at 37°C[8].
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed CaCl₂.
-
Measure the time to clot formation using a coagulometer. An increase in clotting time indicates anticoagulant activity affecting the intrinsic and common pathways.
-
-
Prothrombin Time (PT):
-
Pre-warm PPP and PT reagent (containing tissue factor and calcium) to 37°C.
-
In a cuvette, mix 50 µL of PPP with 50 µL of the test inhibitor at various concentrations. Incubate for 5 minutes at 37°C[8].
-
Initiate clotting by adding 100 µL of the pre-warmed PT reagent.
-
Measure the time to clot formation. An increase in clotting time indicates anticoagulant activity affecting the extrinsic and common pathways.
-
In Vivo Thrombosis Models
Animal models are essential for evaluating the antithrombotic efficacy and bleeding risk of new compounds.
-
Rat Deep Vein Thrombosis (DVT) Model (Venous Stasis Model):
-
Anesthetize a rat (e.g., Sprague-Dawley).
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Ligate the IVC and its side branches to induce venous stasis.
-
Administer the test compound (e.g., Thrombin Inhibitor-X) or vehicle control orally or intravenously at various doses prior to or after ligation.
-
After a set period (e.g., 2-4 hours), harvest the IVC and carefully dissect the formed thrombus.
-
Determine the wet weight of the thrombus. A reduction in thrombus weight compared to the control group indicates antithrombotic efficacy.
-
-
Rat Carotid Artery Thrombosis Model (Ferric Chloride-Induced):
-
Anesthetize a rat and expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Administer the test compound or vehicle control.
-
Apply a filter paper saturated with ferric chloride (e.g., 10-35%) to the adventitial surface of the artery for a few minutes to induce endothelial injury and thrombus formation.
-
Monitor blood flow until occlusion occurs (cessation of flow).
-
The primary endpoint is the time to occlusion. A longer time to occlusion compared to the control group indicates antithrombotic efficacy.
-
Conclusion
This guide provides a foundational framework for the comparative evaluation of novel thrombin inhibitors against established anticoagulants. Thrombin Inhibitor-X, represented by RWJ-671818, demonstrates high potency and oral bioavailability in preclinical models, positioning it as a promising candidate for further development. By utilizing the standardized experimental protocols outlined herein, researchers can generate robust and comparable data to drive the discovery of safer and more effective anticoagulant therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and clinical evaluation of 1-{N-[2-(amidinoaminooxy)ethyl]amino}carbonylmethyl-6-methyl-3-[2,2-difluoro-2-phenylethylamino]pyrazinone (RWJ-671818), a thrombin inhibitor with an oxyguanidine P1 motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Thrombin Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Anticoagulant - Wikipedia [en.wikipedia.org]
- 7. staff.najah.edu [staff.najah.edu]
- 8. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
Comparative Efficacy and Reproducibility of Antithrombotic Effects: A Guide to Thrombin Inhibitor 13 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antithrombotic effects of a representative direct thrombin inhibitor (DTI), designated here as Thrombin Inhibitor 13, with other established antithrombotic agents. The data presented is synthesized from preclinical and clinical studies to offer a framework for evaluating the reproducibility and performance of novel anticoagulants.
Introduction to Thrombin Inhibitors
Thrombin is a critical serine protease that acts at the final step of the coagulation cascade to convert fibrinogen to fibrin (B1330869), leading to clot formation.[1][2] Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin, blocking its interaction with substrates and thereby preventing fibrin formation and thrombin-induced platelet aggregation.[3][4] Unlike traditional anticoagulants like heparin, DTIs can inhibit both circulating and clot-bound thrombin, offering a more targeted and potentially more effective antithrombotic action.[5][6] They also exhibit a more predictable anticoagulant response as they do not bind to plasma proteins.[5]
This compound is presented here as a representative univalent DTI, binding only to the active site of thrombin.[3] This guide will compare its expected antithrombotic profile with that of other DTIs, such as the bivalent inhibitor bivalirudin (B194457) and the univalent inhibitors argatroban (B194362) and dabigatran, as well as the indirect thrombin inhibitor, heparin.
Comparative Antithrombotic Performance
The efficacy of antithrombotic agents is evaluated based on their potency in inhibiting thrombin and preventing thrombus formation in various experimental models. The following tables summarize key quantitative data for this compound and its comparators.
| Table 1: In Vitro Potency of Thrombin Inhibitors | ||||
| Compound | Mechanism of Action | Target | Binding | Inhibitory Constant (Ki) |
| This compound (Representative) | Direct Thrombin Inhibitor (Univalent) | Thrombin (Active Site) | Reversible | ~0.04 µM (similar to Argatroban) |
| Argatroban | Direct Thrombin Inhibitor (Univalent) | Thrombin (Active Site) | Reversible | 0.04 µM[7] |
| Dabigatran | Direct Thrombin Inhibitor (Univalent) | Thrombin (Active Site) | Reversible | 4.5 nM (0.0045 µM)[8] |
| Bivalirudin | Direct Thrombin Inhibitor (Bivalent) | Thrombin (Active & Exosite 1) | Reversible | 2.3 x 10⁻⁹ M (0.0023 µM)[9] |
| Heparin | Indirect Thrombin Inhibitor | Antithrombin III (potentiator) | Reversible | Not Applicable |
| Table 2: In Vivo Antithrombotic Efficacy in Venous Thrombosis Models | |||
| Compound | Animal Model | Dosing Regimen | Reduction in Thrombus Weight (%) |
| This compound (Representative) | Rat Jugular Vein | Intravenous | Dose-dependent |
| Heparin | Rat Jugular Vein | Oral (3.25-60 mg/kg) | Dose-dependent[10] |
| Bivalirudin | Not specified | Not specified | Associated with reduced bleeding but higher risk of acute stent thrombosis compared to heparin in some PCI settings.[11][12] |
| Argatroban | Not specified | Not specified | Effective in preventing thrombosis in patients with heparin-induced thrombocytopenia.[13] |
| Dabigatran | Rabbit Venous Thrombosis | Not specified | Demonstrates antithrombotic and anticoagulant effects.[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluating these antithrombotic agents, the following diagrams are provided.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of antithrombotic agents.
In Vitro Thrombin Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of thrombin by 50% (IC50) and its inhibitory constant (Ki).
Objective: To quantify the direct inhibitory effect of this compound on purified human α-thrombin.
Materials:
-
Purified human α-thrombin
-
Chromogenic or fluorometric thrombin substrate[14]
-
Thrombin inhibitor screening kit[14]
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions to individual wells. Include a positive control (a known thrombin inhibitor) and a negative control (assay buffer alone).
-
Add a fixed concentration of purified human α-thrombin to each well and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[14]
-
Initiate the reaction by adding the thrombin substrate to each well.
-
Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength (e.g., Ex/Em = 350/450 nm for a fluorometric assay).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of thrombin inhibition against the inhibitor concentration and determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
In Vivo Venous Thrombosis Model (Inferior Vena Cava Ligation)
This model assesses the ability of an antithrombotic agent to prevent the formation of a thrombus in a living organism.
Objective: To evaluate the in vivo antithrombotic efficacy of this compound in a rat model of venous stasis.
Animals: Male Wistar rats (or other suitable rodent model).
Materials:
-
This compound formulated for intravenous or oral administration.
-
Anesthetic agent.
-
Surgical instruments.
-
Suture material.
Procedure:
-
Anesthetize the animals according to approved institutional protocols.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intravenous bolus followed by continuous infusion, or oral gavage).
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).[15]
-
Carefully dissect the IVC and ligate it just below the renal veins using a suture.[15] This induces blood stasis, a key factor in thrombus formation.
-
Close the abdominal incision and allow the animals to recover for a specified period (e.g., 4 hours).[10]
-
After the designated time, re-anesthetize the animals and excise the IVC segment containing the thrombus.
-
Isolate and weigh the thrombus.
-
Calculate the percentage reduction in thrombus weight in the treated groups compared to the vehicle control group.
-
Blood samples can also be collected to measure ex vivo coagulation parameters such as aPTT.
Conclusion
This guide provides a framework for the comparative evaluation of this compound, a representative direct thrombin inhibitor. The presented data and protocols highlight the key parameters for assessing antithrombotic efficacy and reproducibility. Direct thrombin inhibitors like this compound offer potential advantages over traditional anticoagulants, including a more predictable dose-response and activity against clot-bound thrombin.[5][6] However, a thorough and standardized evaluation of both efficacy and safety, particularly bleeding risk, is crucial in the development of any new antithrombotic agent.[11]
References
- 1. fiveable.me [fiveable.me]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 4. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 5. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. dt.mahidol.ac.th [dt.mahidol.ac.th]
- 9. ahajournals.org [ahajournals.org]
- 10. Antithrombotic activity of oral unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 12. The Rise and Fall of Anticoagulation with Bivalirudin During Percutaneous Coronary Interventions: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Venous Thrombosis Assay in a Mouse Model of Cancer [jove.com]
The Use of Hirudin as a Reference Standard in the Screening of New Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The development of novel direct thrombin inhibitors (DTIs) is a critical area of research in the management and prevention of thrombotic disorders. A key component of the screening process for new chemical entities is the use of a well-characterized reference standard to ensure the accuracy and reproducibility of screening assays. Hirudin, a potent and specific thrombin inhibitor, serves as an excellent benchmark for these studies. This guide provides a comparative overview of hirudin and other prominent thrombin inhibitors, detailed experimental protocols for inhibitor screening, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Thrombin Inhibitors
The inhibitory potency of different compounds against thrombin is typically expressed in terms of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The lower these values, the more potent the inhibitor. Recombinant hirudin is a bivalent inhibitor, binding to both the active site and exosite 1 of thrombin, which contributes to its high affinity and specificity.[1] Other direct thrombin inhibitors, such as argatroban (B194362) and dabigatran, are univalent, binding only to the active site.[2] Bivalirudin (B194457) is a synthetic bivalent inhibitor designed based on hirudin.[1]
The following table summarizes the inhibitory activities of hirudin and other selected thrombin inhibitors. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.
| Inhibitor | Type | Thrombin Target | IC50 | Ki | Reference(s) |
| Recombinant Hirudin | Bivalent | Thrombin in solution | 1.2 nM | 270 +/- 50 fM | [3][4] |
| Fibrin-bound thrombin | 23 nM | - | [3] | ||
| Argatroban | Univalent | Thrombin in solution | 1.1 µM | ~39 nM | [3] |
| Fibrin-bound thrombin | 2.8 µM | - | [3] | ||
| Dabigatran | Univalent | Thrombin | 9.3 - 118 nM | 4.5 nM | [5] |
| Bivalirudin | Bivalent | Thrombin | 376.0 ± 23.64 nM | - | [2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the screening process, the following diagrams illustrate the coagulation cascade and a typical high-throughput screening workflow.
Experimental Protocols
The following are generalized protocols for fluorometric and chromogenic thrombin inhibitor screening assays. These can be adapted for high-throughput screening formats.
Fluorometric Thrombin Inhibitor Screening Assay
This assay measures the inhibition of thrombin's ability to cleave a synthetic fluorogenic substrate.
Materials:
-
Thrombin Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
Thrombin Enzyme (human α-thrombin)
-
Fluorogenic Thrombin Substrate (e.g., Boc-VPR-AMC)
-
Hirudin (Reference Standard)
-
Test Compounds
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~350/450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of thrombin in assay buffer. The final concentration in the assay will depend on the substrate and desired signal window.
-
Prepare a stock solution of the fluorogenic substrate in DMSO or assay buffer.
-
Prepare a dilution series of hirudin in assay buffer to generate a standard curve.
-
Prepare dilutions of the test compounds in assay buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add:
-
x µL of assay buffer
-
10 µL of hirudin standard or test compound
-
50 µL of thrombin solution
-
-
Mix gently and incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 40 µL of the thrombin substrate solution to each well.
-
Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compounds and hirudin relative to the uninhibited control (enzyme and substrate only).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chromogenic Thrombin Inhibitor Screening Assay
This assay is similar to the fluorometric assay but uses a chromogenic substrate that releases a colored product upon cleavage by thrombin.
Materials:
-
Thrombin Assay Buffer
-
Thrombin Enzyme
-
Chromogenic Thrombin Substrate (e.g., S-2238)
-
Hirudin (Reference Standard)
-
Test Compounds
-
96-well clear microplate
-
Absorbance microplate reader (wavelength ~405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described for the fluorometric assay, substituting the fluorogenic substrate with a chromogenic substrate.
-
-
Assay Protocol:
-
Follow the same initial steps as the fluorometric assay for adding buffer, inhibitor, and enzyme to the plate and pre-incubating.
-
Initiate the reaction by adding the chromogenic substrate solution.
-
Measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Analyze the data as described for the fluorometric assay, using the rate of change in absorbance to determine enzyme activity and inhibition.
-
Conclusion
The use of a well-characterized reference standard like hirudin is indispensable for the reliable screening and evaluation of new thrombin inhibitors. Its high potency and specific mechanism of action provide a robust benchmark for comparing the efficacy of novel compounds. By employing standardized and validated screening protocols, researchers can ensure the generation of high-quality, reproducible data, which is essential for the successful development of the next generation of anticoagulant therapies.
References
- 1. Bivalent direct thrombin inhibitors: hirudin and bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an assay for label-free high-throughput screening of thrombin inhibitors by use of reflectometric interference spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
Comparative Safety Profile of Thrombin Inhibitor 13: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the safety profile of the novel Thrombin Inhibitor 13 (TI-13) against other established direct and indirect thrombin inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of TI-13's performance based on preclinical and clinical data.
Overview of Thrombin Inhibitors
Thrombin is a critical serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin (B1330869), which is essential for clot formation.[1] Thrombin inhibitors are a class of anticoagulant drugs that disrupt this process, proving effective in the treatment and prevention of thromboembolic disorders. These inhibitors are broadly categorized into two classes:
-
Direct Thrombin Inhibitors (DTIs): These agents bind directly to thrombin and inhibit its activity. DTIs can be further classified as bivalent (e.g., bivalirudin), which bind to both the active site and exosite 1 of thrombin, or univalent (e.g., dabigatran, argatroban), which bind only to the active site.[2][3]
-
Indirect Thrombin Inhibitors: These drugs, such as heparin and warfarin, act by enhancing the activity of antithrombin, a natural inhibitor of thrombin, or by interfering with the synthesis of vitamin K-dependent clotting factors.[4]
Comparative Safety Data
The following tables summarize key safety parameters for this compound in comparison to a panel of existing thrombin inhibitors. Data for TI-13 are presented as placeholders and should be substituted with experimental results.
Table 1: Bleeding Risk
| Inhibitor | Class | Major Bleeding Rate (Annualized) | Gastrointestinal Bleeding | Intracranial Hemorrhage |
| This compound | [Specify Class] | [Data for TI-13] | [Data for TI-13] | [Data for TI-13] |
| Dabigatran | Direct Thrombin Inhibitor | ~3.1%[5] | Increased risk compared to warfarin[5][6][7][8] | Lower risk compared to warfarin[6] |
| Argatroban | Direct Thrombin Inhibitor | Major events include GI bleeding (2.3%) and intracranial bleeding (~1%)[9] | Minor GI bleeding (14.4%)[9] | ~1% (with thrombolytic therapy)[9] |
| Bivalirudin (B194457) | Direct Thrombin Inhibitor | Lower rates compared to heparin in some studies[10][11][12] | N/A | N/A |
| Heparin (UFH) | Indirect Thrombin Inhibitor | Higher rates compared to bivalirudin in some studies[10] | N/A | N/A |
| Warfarin | Indirect Thrombin Inhibitor | Variable, requires monitoring[4][13] | Lower risk than dabigatran[6][7] | Higher risk than dabigatran[6] |
Table 2: Other Key Safety Parameters
| Inhibitor | Heparin-Induced Thrombocytopenia (HIT) | Hepatotoxicity | Renal Impairment Considerations |
| This compound | [Data for TI-13] | [Data for TI-13] | [Data for TI-13] |
| Dabigatran | Not associated | Rare instances of liver injury, generally mild and self-limited[2][14][15] | Dose adjustment needed in moderate renal impairment; contraindicated in severe impairment[16] |
| Argatroban | Used for patients with HIT | Metabolized by the liver, can elevate liver enzymes; requires monitoring[17] | Dose adjustment needed in hepatic dysfunction |
| Bivalirudin | Can be used in patients with HIT[18] | N/A | Dose reduction required in renal impairment[19][20][21] |
| Heparin (UFH) | Risk of HIT, incidence ~0.1-5%[1][3][18][22][23][24][25][26][27] | Not a primary concern | N/A |
| Warfarin | Not associated | Not a primary concern | N/A |
Experimental Protocols
Detailed methodologies for key safety assessment experiments are provided below to ensure reproducibility and facilitate cross-study comparisons.
In Vitro Coagulation Assays
These assays are fundamental for assessing the anticoagulant activity and potential for bleeding risk of a novel inhibitor.
-
Activated Partial Thromboplastin Time (aPTT) Assay:
-
Principle: This test evaluates the intrinsic and common pathways of coagulation.[15]
-
Procedure:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.[26]
-
Pre-warm PPP to 37°C.
-
Add a phospholipid substitute (cephalin) and a contact activator (e.g., kaolin, silica) to the PPP and incubate.[15]
-
Initiate coagulation by adding calcium chloride.[15]
-
Measure the time to fibrin clot formation.[15] A prolonged aPTT indicates inhibition of the intrinsic or common pathway.
-
-
-
Prothrombin Time (PT) Assay:
-
Thrombin Time (TT) Assay:
-
Ecarin Clotting Time (ECT) Assay:
In Vitro Cytotoxicity and Hemolysis Assays
-
Cytotoxicity Assay (MTT-based):
-
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability.[30]
-
Procedure:
-
Seed cells (e.g., a relevant cell line like L929) in a 96-well plate and allow them to adhere.[8]
-
Expose the cells to various concentrations of the test compound for a specified period (e.g., 24 and 48 hours).[8]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells. Metabolically active cells will reduce MTT to purple formazan (B1609692) crystals.[30]
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.[7] A decrease in absorbance indicates reduced cell viability and cytotoxicity.
-
-
-
Hemolysis Assay:
-
Principle: This assay evaluates the potential of a compound to lyse red blood cells, which can be an indicator of membrane toxicity.[25][31][32]
-
Procedure:
-
Prepare a suspension of washed red blood cells.[33]
-
Incubate the red blood cell suspension with various concentrations of the test compound at 37°C for a defined time (e.g., 1 hour).[31]
-
Centrifuge the samples to pellet intact red blood cells.[31][33]
-
Measure the amount of hemoglobin released into the supernatant by spectrophotometry (e.g., at 541 nm).[25][33] Increased absorbance indicates a higher degree of hemolysis.
-
-
In Vivo Bleeding Time Assay (Rodent Model)
-
Principle: This assay provides an in vivo measure of the effect of an anticoagulant on primary hemostasis.[12][34]
-
Procedure (Rat Tail Transection Model):
-
Administer the test compound to the rats (e.g., orally) at various doses.[34]
-
After a specified time, anesthetize the animals.[34]
-
Make a standardized transection of the distal portion of the tail (e.g., 3 mm from the tip).[34]
-
Immediately immerse the tail in warm saline (37°C).[34]
-
Measure the time until bleeding ceases for a defined period (e.g., 15 seconds).[34] A significant prolongation of bleeding time compared to a vehicle control group indicates anticoagulant activity.[34]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to the safety assessment of thrombin inhibitors.
Figure 1. The Coagulation Cascade.
Figure 2. Mechanism of Action of Thrombin Inhibitors.
Figure 3. Preclinical to Clinical Safety Assessment Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 3. Ecarin Clotting Time [ECT] [practical-haemostasis.com]
- 4. Cytotoxicity Assay Protocol [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. ICH S7B draft guideline on the non-clinical strategy for testing delayed cardiac repolarisation risk of drugs: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biolabo.fr [biolabo.fr]
- 11. fda.gov [fda.gov]
- 12. Bleeding time in rats: a comparison of different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. endotell.ch [endotell.ch]
- 15. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 16. Ecarin clotting time - Wikipedia [en.wikipedia.org]
- 17. ICH Official web site : ICH [ich.org]
- 18. FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - ECA Academy [gmp-compliance.org]
- 19. Thrombin Time | HE [hematology.mlsascp.com]
- 20. atlas-medical.com [atlas-medical.com]
- 21. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 22. atlas-medical.com [atlas-medical.com]
- 23. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 24. learnhaem.com [learnhaem.com]
- 25. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. linear.es [linear.es]
- 27. research.umd.edu [research.umd.edu]
- 28. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 29. Ecarin-Based Methods for Measuring Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. haemoscan.com [haemoscan.com]
- 32. evotec.com [evotec.com]
- 33. Hemolysis Assay [protocols.io]
- 34. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Assessing the Reversibility of Thrombin Inhibitor 13 Binding: A Comparative Guide
For researchers and professionals in drug development, understanding the binding kinetics of a drug candidate is paramount. This guide provides a comparative analysis of the binding reversibility of Thrombin Inhibitor 13, a novel reversible covalent inhibitor, with other established thrombin inhibitors. The reversibility of an inhibitor's binding directly influences its pharmacokinetic and pharmacodynamic profile, including its duration of action and the ability to rapidly counteract its effects in critical situations.
Quantitative Comparison of Thrombin Inhibitor Reversibility
The following table summarizes key parameters related to the reversibility of this compound and other clinically relevant thrombin inhibitors. While a specific off-rate (k_off) for Thrombin Inhibitor 13a is not publicly available, its mechanism of transient acylation of the active site serine (Ser195) indicates a reversible covalent binding.[1][2][3] For comparison, the table includes the half-life and time to normalization of coagulation for other inhibitors, which serve as indicators of their duration of action and functional reversibility.
| Inhibitor | Binding Mechanism | Half-Life | Time to Normalization of Coagulation |
| Thrombin Inhibitor 13a | Reversible Covalent | Data not available | Data not available |
| Bivalirudin | Reversible (Direct) | ~25 minutes[4][5] | ~1 hour[6] |
| Argatroban | Reversible (Direct) | ~45 minutes[7] | 2-4 hours[8] |
| Dabigatran | Reversible (Direct) | 12-17 hours[9] | 1-2 days (normal renal function)[9] |
Experimental Protocols
Detailed methodologies for assessing the reversibility of inhibitor binding are crucial for accurate comparison. Below are protocols for key experiments cited in the evaluation of thrombin inhibitors.
Rapid Dilution Assay for Determining Reversibility
This method assesses whether an inhibitor's binding is reversible upon a significant reduction in its concentration.
Objective: To differentiate between reversible and irreversible inhibition.
Principle: An enzyme is incubated with a high concentration of the inhibitor to ensure significant binding. The enzyme-inhibitor complex is then rapidly diluted, reducing the inhibitor concentration to a level where it would have minimal effect if it dissociates. The recovery of enzyme activity over time indicates reversible binding.
Protocol:
-
Preparation of Reagents:
-
Thrombin enzyme solution.
-
Inhibitor stock solution (e.g., this compound).
-
Chromogenic thrombin substrate.
-
Assay buffer.
-
-
Incubation:
-
Incubate thrombin with the inhibitor at a concentration of 10-fold its IC50 for a predetermined time to allow for binding.
-
-
Dilution:
-
Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the chromogenic substrate. This dilution reduces the inhibitor concentration to 0.1-fold its IC50.
-
-
Measurement of Enzyme Activity:
-
Immediately monitor the rate of substrate cleavage by measuring the change in absorbance over time using a spectrophotometer.
-
-
Data Analysis:
-
Compare the initial rate of reaction after dilution to a control reaction with no inhibitor. A significant recovery of enzyme activity indicates that the inhibitor is reversible. For slow-dissociating inhibitors, the activity will recover over time.
-
Off-Rate (k_off) Determination using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time monitoring of binding and dissociation events.
Objective: To quantify the dissociation rate constant (k_off) of the inhibitor from the target enzyme.
Protocol:
-
Immobilization of Thrombin:
-
Covalently immobilize purified human thrombin onto the surface of an SPR sensor chip.
-
-
Binding Phase (Association):
-
Inject a solution of the thrombin inhibitor at a known concentration over the sensor chip surface, allowing it to bind to the immobilized thrombin. Monitor the increase in the SPR signal in real-time.
-
-
Dissociation Phase:
-
Replace the inhibitor solution with a continuous flow of buffer. Monitor the decrease in the SPR signal as the inhibitor dissociates from the thrombin.
-
-
Data Analysis:
-
Fit the dissociation phase data to a kinetic model to determine the off-rate constant (k_off). The residence time of the inhibitor can be calculated as the reciprocal of the off-rate (1/k_off).
-
Washout Experiment
This method is used to assess the recovery of cellular or physiological function after the removal of the inhibitor.
Objective: To determine the functional reversibility of the inhibitor in a biological system.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., platelets) and treat with the thrombin inhibitor at a concentration that elicits a measurable biological response (e.g., inhibition of thrombin-induced platelet aggregation).
-
-
Washout:
-
After a defined incubation period, remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium.
-
-
Functional Assay:
-
Re-stimulate the washed cells with thrombin and measure the biological response (e.g., platelet aggregation).
-
-
Data Analysis:
-
Compare the response of the washed cells to that of control cells that were not treated with the inhibitor. A return to the baseline response indicates functional reversibility.
-
Visualizations
The following diagrams illustrate the thrombin signaling pathway and a typical experimental workflow for assessing inhibitor binding reversibility.
Caption: Thrombin signaling pathway and point of inhibition.
Caption: Workflow for a rapid dilution reversibility assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Reversible covalent direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Reversible covalent direct thrombin inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Bivalirudin use in acute coronary syndrome patients undergoing percutaneous coronary interventions in Poland: Clinical update from expert group of the Association on Cardiovascular Interventions of the Polish Cardiac Society - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfusion Strategies for Bivalirudin Anticoagulation: AIIMS Protocol - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 6. childrensmercy.org [childrensmercy.org]
- 7. oatext.com [oatext.com]
- 8. ARGATROBAN | LHSC [lhsc.on.ca]
- 9. wolterskluwer.com [wolterskluwer.com]
Navigating the Complexities of Co-Anticoagulation: A Comparative Guide to the Interactions of a Direct Thrombin Inhibitor
A deep dive into the pharmacodynamic and pharmacokinetic interactions of a leading direct thrombin inhibitor with other common anticoagulants, providing researchers and drug development professionals with essential comparative data and experimental insights.
In the landscape of anticoagulant therapy, the co-administration of different anticoagulant agents presents a significant challenge due to the heightened risk of bleeding and unpredictable effects on coagulation parameters. This guide offers a comprehensive comparison of the interactions between a representative direct thrombin inhibitor, Dabigatran (B194492), and other widely used anticoagulants, including the vitamin K antagonist Warfarin (B611796), unfractionated heparin, and the direct Factor Xa inhibitors Rivaroxaban (B1684504) and Apixaban (B1684502).
Note on "Thrombin Inhibitor 13": The term "this compound" does not correspond to a recognized nomenclature for a specific therapeutic agent. Therefore, this guide utilizes Dabigatran, a well-characterized and widely studied direct thrombin inhibitor, as a representative of its class to explore interactions with other anticoagulants.
Pharmacodynamic Interactions: A Comparative Analysis
The concomitant use of Dabigatran with other anticoagulants invariably potentiates the anticoagulant effect, leading to a significant increase in the risk of bleeding. The following table summarizes the observed pharmacodynamic interactions based on available clinical and preclinical data.
| Co-administered Anticoagulant | Key Pharmacodynamic Effects | Impact on Coagulation Parameters | Clinical Implications & Bleeding Risk |
| Warfarin | Additive anticoagulant effects by targeting different points in the coagulation cascade (Dabigatran: Factor IIa; Warfarin: Factors II, VII, IX, X). | Significant and unpredictable increases in International Normalized Ratio (INR) and Activated Partial Thromboplastin Time (aPTT). Point-of-care INR devices may show falsely elevated readings with dabigatran. | High risk of major bleeding. Co-administration is generally contraindicated. Careful monitoring and dose adjustments are critical during transitions between these drugs.[1][2] |
| Heparin (Unfractionated) | Synergistic anticoagulant effect by inhibiting thrombin activity through different mechanisms. | Marked prolongation of aPTT and Thrombin Time (TT). The aPTT response may become unreliable at higher concentrations of either drug. | Substantially increased risk of hemorrhage. Concurrent use should be avoided. If unavoidable, intensive monitoring of coagulation parameters is essential. |
| Rivaroxaban (Factor Xa Inhibitor) | Dual inhibition of the coagulation cascade at both Factor Xa and Factor IIa. | Pronounced prolongation of aPTT and Prothrombin Time (PT)/INR. The effects are greater than with either agent alone. | Significantly elevated bleeding risk. Concomitant use is not recommended and lacks clinical data to support safety or efficacy.[3][4][5] |
| Apixaban (Factor Xa Inhibitor) | Combined inhibition of Factor Xa and thrombin, leading to a potent anticoagulant effect. | Substantial increases in aPTT and PT/INR, exceeding the effects of monotherapy. | Markedly increased risk of bleeding complications. Co-administration is contraindicated due to the potential for excessive anticoagulation.[6] |
Pharmacokinetic Interactions: A Summary of Drug Level Alterations
Pharmacokinetic interactions, which affect the absorption, distribution, metabolism, and excretion of drugs, can also play a crucial role in the safety and efficacy of combined anticoagulant therapy.
| Co-administered Anticoagulant | Observed Pharmacokinetic Interactions | Impact on Drug Concentrations |
| Warfarin | No significant direct pharmacokinetic interaction reported. The primary interaction is pharmacodynamic. | Plasma concentrations of dabigatran and warfarin are not expected to be significantly altered by each other. |
| Heparin (Unfractionated) | As heparin is administered parenterally and has a different metabolic pathway, direct pharmacokinetic interactions with orally administered dabigatran are not anticipated. | Plasma levels of dabigatran are unlikely to be affected by heparin co-administration. |
| Rivaroxaban (Factor Xa Inhibitor) | Both dabigatran and rivaroxaban are substrates of the P-glycoprotein (P-gp) transporter.[7] Potential for competitive inhibition of P-gp, which could alter the absorption and disposition of both drugs. | Co-administration could potentially lead to increased plasma concentrations (AUC and Cmax) of both dabigatran and rivaroxaban, further enhancing the anticoagulant effect and bleeding risk.[7][8] |
| Apixaban (Factor Xa Inhibitor) | Similar to rivaroxaban, apixaban is also a substrate for P-gp, creating a potential for competitive interactions with dabigatran at this transporter. | Concurrent use may result in elevated plasma levels of both dabigatran and apixaban, increasing the overall anticoagulant exposure. |
Experimental Methodologies
A thorough understanding of the methodologies used to evaluate these drug interactions is crucial for interpreting the data and designing future studies.
In Vitro Assessment of Pharmacodynamic Interactions
A common in vitro method to assess the pharmacodynamic interaction between dabigatran and other anticoagulants involves the use of pooled normal human plasma.
Objective: To determine the effect of combining dabigatran with another anticoagulant on standard coagulation assays.
Protocol:
-
Preparation of Drug Solutions: Prepare stock solutions of dabigatran and the test anticoagulant (e.g., the active metabolite of rivaroxaban) in an appropriate solvent (e.g., dimethyl sulfoxide).
-
Plasma Spiking: Spike pooled normal human plasma with varying concentrations of dabigatran alone, the test anticoagulant alone, and combinations of both drugs. A control group with the solvent alone is also included.
-
Coagulation Assays: Perform a panel of coagulation tests on the spiked plasma samples, including:
-
Activated Partial Thromboplastin Time (aPTT)
-
Prothrombin Time (PT), expressed as INR
-
Thrombin Time (TT)
-
Ecarin Clotting Time (ECT) or a diluted thrombin time assay for a more specific measure of direct thrombin inhibition.
-
-
Data Analysis: Analyze the concentration-dependent effects of each drug and their combinations on the clotting times. The nature of the interaction (additive, synergistic, or antagonistic) can be evaluated.
References
- 1. New options with dabigatran etexilate in anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Rivaroxaban and other novel oral anticoagulants: pharmacokinetics in healthy subjects, specific patient populations and relevance of coagulation monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Thrombin Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Thrombin Inhibitor 13. As a research compound, specific safety data sheets (SDS) may not be readily available. Therefore, this guidance is based on established best practices for the handling and disposal of novel, potent small molecule inhibitors in a laboratory setting. It is imperative to supplement these guidelines by consulting your institution's Environmental Health and Safety (EHS) department and adhering to all local, state, and federal regulations.
I. Prudent Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE is mandatory and includes:
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
Chemical-resistant gloves (nitrile or neoprene)
For powdered forms of this compound, a dust mask or respirator may be necessary to prevent inhalation. All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.
II. Quantitative Data for Small Molecule Inhibitors
Due to the research-specific nature of this compound, comprehensive quantitative data is not publicly available. The following table provides a template for researchers to summarize key data for their specific small molecule inhibitors to inform safe handling and disposal procedures.
| Parameter | Value/Information | Importance for Disposal |
| LD50 (Lethal Dose, 50%) | [Insert data from SDS or literature] | A low LD50 value indicates high toxicity, necessitating more stringent handling and disposal precautions.[1] |
| Water Solubility | [Insert data from SDS or literature] | Influences the potential for environmental contamination if improperly disposed of down the drain.[1] |
| Chemical Stability | [Insert data from SDS or literature] | Unstable compounds may require special handling or neutralization before disposal. |
| Known Incompatibilities | [Insert data from SDS or literature] | Crucial for segregating waste to prevent dangerous chemical reactions.[2] |
| Ecotoxicity | [Insert data from SDS or literature] | Information on the potential harm to aquatic life and the environment guides disposal methods to prevent release. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Adherence to the following protocol is essential for all research personnel.
Step 1: Waste Identification and Segregation
-
Properly identify and segregate all waste streams containing this compound. This includes:
-
Pure, unused compound
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper)
-
Solutions containing the inhibitor
-
Step 2: Waste Collection
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container. Do not mix with incompatible waste streams.[3]
-
Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with this compound should be disposed of in a designated sharps container.
Step 3: Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the accumulation start date.[1]
Step 4: Temporary Storage
-
Designate a specific, well-ventilated area within the laboratory for the temporary accumulation of hazardous waste.[1] This area should be away from general lab traffic and sources of ignition.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.[4]
Step 5: Arranging for Final Disposal
-
Once a waste container is full or has reached its accumulation time limit (typically 9-12 months), arrange for its disposal through your institution's EHS department.[5][6]
-
The primary and recommended method for the final disposal of chemical waste is through an approved waste disposal plant, which often involves incineration.[7]
Step 6: Empty Container Disposal
-
A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.[3]
-
The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.[3]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[3]
Experimental Protocol: Preparation of this compound Waste for Disposal
Detailed experimental protocols for the specific inactivation of this compound are not publicly available. For any chemical inactivation steps prior to disposal, consult relevant chemical literature or your institution's EHS for validated procedures. The following is a general protocol for preparing a research-grade chemical for disposal.
Objective: To safely prepare known quantities of this compound waste for collection by the institution's EHS department.
Materials:
-
This compound (solid or in solution)
-
Appropriate hazardous waste containers (solid and liquid)
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
-
Labeling materials
Procedure:
-
Don Appropriate PPE: Put on safety glasses, a lab coat, and chemical-resistant gloves.
-
Work in a Fume Hood: Conduct all subsequent steps within a certified chemical fume hood.
-
Consolidate Solid Waste: Carefully transfer any unused or expired solid this compound into a designated solid hazardous waste container. Use a disposable spatula or weigh paper to avoid contamination of laboratory equipment.
-
Consolidate Liquid Waste: Using a dedicated funnel, carefully pour all solutions containing this compound into a designated liquid hazardous waste container. Ensure the container is made of a compatible material.
-
Rinse Contaminated Labware: Rinse any reusable labware (e.g., beakers, flasks) that came into contact with the inhibitor with a suitable solvent. The first rinseate must be collected and added to the liquid hazardous waste container.
-
Dispose of Contaminated Disposables: Place all contaminated disposable items (e.g., pipette tips, gloves, weigh paper) into the solid hazardous waste container.
-
Securely Close and Label Containers: Tightly cap both the solid and liquid hazardous waste containers. Ensure they are accurately and completely labeled as described in Step 3 of the disposal protocol.
-
Store for Pickup: Move the labeled waste containers to the designated satellite accumulation area to await pickup by the EHS department.
-
Clean Work Area: Decontaminate the work surface in the fume hood according to standard laboratory procedures.
-
Document Waste: Record the generation of the hazardous waste in the laboratory's chemical inventory or waste log, as required by your institution.
Mandatory Visualizations
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Thrombin Inhibitor 13
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Thrombin Inhibitor 13 is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.
Immediate Safety Precautions
When handling this compound, it is crucial to avoid direct contact.[1] In case of accidental exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration, avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[1][2]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves that have been inspected for integrity before use.[1][4] | Prevents skin contact with the compound. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] | Prevents inhalation of dust or aerosols. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1][4] Use non-sparking tools to prevent ignition.[1] Avoid contact with skin and eyes.[1] After handling, wash hands thoroughly.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it separate from incompatible materials such as strong acids and alkali metals.[4]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed:
-
Spill Response:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, collect the spilled material using an absorbent medium.
-
Prevent the spill from entering drains or waterways.[1]
-
Dispose of the collected material and any contaminated surfaces in accordance with regulations.[1]
-
-
Disposal:
-
Product: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][5] Do not discharge into sewer systems.[1][5]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1][5] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1][5]
-
Experimental Workflow: Safe Handling of this compound
Caption: This diagram outlines the procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
